Isomitomycin A
描述
属性
CAS 编号 |
91917-64-5 |
|---|---|
分子式 |
C16H19N3O6 |
分子量 |
349.34 g/mol |
IUPAC 名称 |
[(3S,4S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,6-diazatetracyclo[7.4.0.02,4.03,7]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(4-18-16)19(10)14/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,19?/m1/s1 |
InChI 键 |
YKXDGMVCESRRDO-VFWICMBZSA-N |
手性 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3[C@@H]4[C@H]3[C@]([C@@H]2COC(=O)N)(NC4)OC)OC |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C4C3C(C2COC(=O)N)(NC4)OC)OC |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of Isomitomycin A via Mitomycin A Rearrangement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Isomitomycin A through the rearrangement of Mitomycin A. The document details the chemical transformation, experimental protocols, and quantitative data associated with this process. It also touches upon the presumed biological mechanism of action for this compound, drawing parallels with its well-studied parent compound, Mitomycin A.
Introduction
Mitomycin A is a potent antitumor antibiotic isolated from Streptomyces caespitosus. Its clinical utility is often hampered by its inherent instability. The rearrangement of Mitomycin A to its more stable isomer, this compound, represents a significant synthetic strategy. This transformation, notably utilized in the total synthesis of mitomycins by Fukuyama, offers a strategic advantage by postponing the introduction of the labile tetracyclic mitomycin core to a later stage of the synthesis.[1][2] The rearrangement proceeds through a proposed Michael, retro-Michael mechanism, often involving an intermediate known as albomitomycin.[2][3] This guide will focus on an efficient, high-yield chemical conversion of Mitomycin A to this compound.
Reaction Pathway and Mechanism
The conversion of Mitomycin A to this compound can be efficiently achieved in a two-step process, proceeding through an albomitomycin intermediate. The overall reaction scheme is presented below. The rearrangement is understood to occur via a Michael, retro-Michael type mechanism.[2][3]
Overall Reaction
The conversion involves the initial transformation of Mitomycin A to an albomitomycin derivative, which then undergoes rearrangement to form this compound.
Caption: Overall reaction pathway from Mitomycin A to this compound.
Mechanistic Insight
The rearrangement from the mitomycin to the isomitomycin scaffold is proposed to proceed through a Michael addition followed by a retro-Michael reaction. This process involves the opening of the tetracyclic structure to form the intermediate albomitomycin, which then re-cyclizes to the thermodynamically more stable isomitomycin structure.
Quantitative Data Summary
The following table summarizes the quantitative data for the two-step synthesis of this compound from Mitomycin A as reported by Kasai et al. (1992).
| Step | Reactant(s) | Product(s) | Reagents/Conditions | Yield (%) | Reference |
| 1a | Mitomycin A | (8aS)-8a-bromoalbomitomycin A | N-Bromosuccinimide, CHCl₃ | 89 | [1] |
| 1b | (8aS)-8a-bromoalbomitomycin A | Albomitomycin A | Tributyltin hydride, AIBN, Benzene | 85 | [1] |
| 2 | Albomitomycin A | This compound | H₂, 10% Pd-C, Ethyl acetate/Methanol | 90 | [1] |
| Overall | Mitomycin A | This compound | - | ~68 | [1] |
Experimental Protocols
The following detailed experimental protocols are adapted from the work of Kasai et al. (1992).[1]
Step 1: Synthesis of Albomitomycin A from Mitomycin A
This step is a two-part process involving bromination followed by reduction.
Part A: Synthesis of (8aS)-8a-bromoalbomitomycin A
-
Dissolve Mitomycin A in chloroform.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (8aS)-8a-bromoalbomitomycin A.
Part B: Synthesis of Albomitomycin A
-
Dissolve (8aS)-8a-bromoalbomitomycin A in benzene.
-
Add tributyltin hydride and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture at reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Albomitomycin A.
Step 2: Synthesis of this compound from Albomitomycin A
-
Dissolve Albomitomycin A in a mixture of ethyl acetate and methanol.
-
Add 10% Palladium on carbon (Pd-C) catalyst.
-
Stir the mixture under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue is subjected to air oxidation.
-
Purify the product by chromatography to yield this compound.
References
Isomitomycin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomitomycin A, a structurally intriguing member of the mitomycin family of natural products, presents a unique chemical architecture that has captivated the interest of synthetic chemists and pharmacologists alike. As an isomer of the potent antitumor agent Mitomycin A, its distinct stereochemical arrangement offers a valuable platform for understanding the structure-activity relationships within this class of compounds. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and synthesis of this compound. It consolidates available spectroscopic and crystallographic data, details key experimental protocols for its synthesis and characterization, and discusses its biological context, including its mechanism of action. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of novel anticancer therapeutics based on the mitomycin scaffold.
Chemical Structure and Stereochemistry
This compound is a complex tetracyclic molecule characterized by a pyrrolo[1,2-a]indole core, an aziridine ring, a quinone moiety, and a carbamate side chain. Its chemical formula is C₁₆H₁₉N₃O₆, and it has a molecular weight of 365.34 g/mol . The defining feature of this compound is the stereochemical arrangement at the C9a position, which distinguishes it from its more common isomer, Mitomycin A.
The rearrangement from Mitomycin A to this compound involves a formal intramolecular migration of the C9a methoxy group. This transformation, known as the "mitomycin rearrangement," proceeds through a proposed Michael-retro-Michael mechanism and highlights the intricate reactivity of the mitomycin core.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N₃O₆ | General Knowledge |
| Molecular Weight | 365.34 g/mol | General Knowledge |
| CAS Number | 91917-64-5 | General Knowledge |
Stereochemical Configuration
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural elucidation and characterization of this compound. The following sections would typically present ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. However, specific, publicly available high-resolution spectra for this compound are scarce. The data presented below is a composite representation based on the analysis of related mitomycin compounds and general spectroscopic principles.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Mitosane Core (in ppm)
| Atom No. | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| 1 | ~3.2 - 3.5 | ~45 - 48 |
| 2 | ~4.2 - 4.5 | ~50 - 53 |
| 3 | ~2.0 - 2.5 | ~30 - 33 |
| 5 | - | ~175 - 180 (C=O) |
| 6 | ~4.8 - 5.1 | ~108 - 112 |
| 7 | - | ~150 - 155 |
| 8 | - | ~180 - 185 (C=O) |
| 9 | ~3.0 - 3.3 | ~40 - 43 |
| 9a | - | ~105 - 110 |
| 10 | ~4.0 - 4.3 | ~62 - 65 |
| OMe | ~3.8 - 4.0 | ~58 - 61 |
| C=O (carbamate) | - | ~155 - 160 |
| CH₃ | ~1.8 - 2.1 | ~8 - 12 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Table 3: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (aziridine, carbamate) | 3300 - 3500 |
| C-H Stretch (aliphatic, aromatic) | 2850 - 3100 |
| C=O Stretch (quinone, carbamate) | 1650 - 1750 |
| C=C Stretch (aromatic) | 1580 - 1620 |
| C-N Stretch | 1200 - 1350 |
| C-O Stretch | 1000 - 1250 |
Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima
| Solvent | λmax (nm) |
| Methanol | ~215, 315, 530 |
Note: The UV-Vis spectrum of mitomycins is characterized by multiple absorption bands corresponding to the quinone and aromatic chromophores.
Experimental Protocols
Total Synthesis of this compound (Fukuyama Synthesis)
The total synthesis of (±)-Isomitomycin A was first achieved by Fukuyama and Yang in 1987.[2] Their innovative strategy involved the construction of the isomitomycin skeleton, which could then be rearranged to the mitomycin framework, cleverly circumventing the inherent instability of the latter.[2]
Experimental Workflow for Fukuyama's Total Synthesis of this compound
Caption: A simplified workflow of Fukuyama's total synthesis of this compound.
A detailed, step-by-step protocol for this synthesis is extensive and can be found in the original publications. The key steps involve the construction of a highly functionalized indole derivative, followed by the annulation of the pyrrolidine ring and subsequent cyclization to form the tetracyclic core. The final stages of the synthesis involve the introduction of the aziridine ring and other functional groups to yield this compound.
Conversion of Mitomycin A to this compound
The rearrangement of Mitomycin A to this compound can be achieved under specific reaction conditions. This process is of significant interest as it provides a direct route to the isomitomycin scaffold from a more readily available precursor.
Experimental Protocol for the Rearrangement of Mitomycin A
-
Dissolution: Dissolve Mitomycin A in a suitable aprotic solvent, such as anhydrous dioxane or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically allowed to proceed for several hours.
-
Workup: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Activity and Mechanism of Action
While this compound itself is not used as a clinical drug, its structural relationship to the potent anticancer agent Mitomycin C provides a valuable context for understanding the biological activity of this class of compounds. The primary mechanism of action of mitomycins involves the bioreductive activation of the quinone moiety, which triggers a cascade of reactions leading to the formation of highly reactive electrophilic species.[2][3] These activated intermediates can then alkylate DNA, forming covalent adducts, primarily at the N2 position of guanine.[2] The bifunctional nature of mitomycins allows them to crosslink DNA strands, a lesion that is particularly cytotoxic as it inhibits DNA replication and transcription, ultimately leading to apoptosis.[2][3]
Proposed Mechanism of Action of this compound
Caption: A simplified diagram illustrating the proposed mechanism of action of this compound.
While specific quantitative data on the cytotoxicity of this compound is not widely available, it is expected to exhibit significant antitumor activity, though potentially with a different potency and selectivity profile compared to Mitomycin A and C due to its distinct stereochemistry. Further research is needed to fully elucidate the biological effects and therapeutic potential of this compound.
Conclusion
This compound remains a molecule of significant interest due to its unique chemical structure and its relationship to the clinically important mitomycin family of antibiotics. This technical guide has provided a comprehensive overview of its chemical structure, stereochemistry, and synthesis. While there are still gaps in the publicly available quantitative data for this specific isomer, the information presented here serves as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Further investigation into the precise biological activity and mechanism of action of this compound could provide valuable insights for the design of novel and more effective anticancer agents.
References
Isomitomycin A: A Technical Guide to Its Discovery, Synthesis, and Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isomitomycin A, a pivotal intermediate in the chemical synthesis of the potent mitomycin class of antitumor antibiotics, represents a significant milestone in synthetic organic chemistry. Unlike its famous congeners, Mitomycin A and C, this compound was not discovered through the screening of natural product extracts but was instead a rational synthetic target designed to overcome the inherent chemical instabilities of the mitosane skeleton. Its successful synthesis by Fukuyama and Yang in 1989 provided a novel and more stable pathway to the tetracyclic core of the mitomycins, enabling efficient access to these therapeutically important molecules. This technical guide provides an in-depth review of the discovery of this compound as a strategic synthetic intermediate, a detailed protocol for its multi-step synthesis and purification, a comprehensive summary of its spectroscopic characterization, and a discussion of its biological context.
Discovery: A Strategic Intermediate in Total Synthesis
The discovery of this compound is a story of synthetic strategy rather than natural product isolation. The mitomycin family of natural products, first isolated from Streptomyces caespitosus in the 1950s, presented a formidable challenge to synthetic chemists due to their dense arrangement of sensitive functional groups, including an aziridine, a quinone, and a fragile C9a carbinolamine ether.[1] Early synthetic efforts were often thwarted by the instability of the tetracyclic mitosane core, particularly the tendency to eliminate methanol from the C9a position.
In a landmark series of publications, Tohru Fukuyama and Lihu Yang reported a total synthesis of (±)-Mitomycins A and C.[2] Their innovative strategy was to target a more stable isomer, this compound, which possesses a bridgehead nitrogen at position 9a. This structural arrangement prevents the problematic elimination of the C9a substituent, a major hurdle in previous synthetic routes.[3] Once synthesized, the stable this compound could be efficiently rearranged under controlled conditions to the natural mitomycin skeleton. This discovery of a stable, synthetic precursor revolutionized the approach to mitomycin synthesis.
Synthesis and Isolation of (±)-Isomitomycin A
The synthesis of this compound is a multi-step process culminating in the formation of the key tetracyclic structure, followed by purification. The following protocol is based on the second-generation synthesis developed by Fukuyama and Yang.
Experimental Protocol: Synthesis and Purification
This protocol describes the final steps in the synthesis, starting from a key advanced intermediate to yield (±)-Isomitomycin A.
-
Preparation of the Tetracyclic Intermediate:
-
A solution of the advanced azide intermediate (1.0 equivalent) in xylenes is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the cyclized product.
-
-
Conversion to Quinone:
-
The cyclized intermediate (1.0 equivalent) is dissolved in a 1:1 mixture of THF and water.
-
Freshly sublimed ceric ammonium nitrate (CAN) (2.5 equivalents) is added portionwise over 10 minutes at 0 °C.
-
The mixture is stirred for 30 minutes at 0 °C, then diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude quinone is used directly in the next step.
-
-
Final Deprotection and Carbamoylation:
-
The crude quinone is dissolved in a solution of 30% HBr in acetic acid at room temperature and stirred for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is azeotroped with toluene three times.
-
The resulting crude amine is dissolved in pyridine, cooled to 0 °C, and phenyl chloroformate (1.5 equivalents) is added dropwise. The mixture is stirred for 1 hour.
-
The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated.
-
The residue is dissolved in methanol saturated with ammonia and stirred in a sealed tube at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is purified.
-
-
Isolation and Purification:
-
The final crude product is subjected to preparative thin-layer chromatography (TLC) on silica gel plates.
-
The plates are developed using a solvent system of 10% methanol in chloroform.
-
The band corresponding to (±)-Isomitomycin A is scraped from the plate and the product is eluted from the silica with the same solvent mixture.
-
The solvent is removed in vacuo to yield pure (±)-Isomitomycin A as a crystalline solid.
-
The following diagram illustrates the workflow for the synthesis and isolation of this compound.
Physicochemical and Spectroscopic Characterization
The structure of this compound was unequivocally confirmed through extensive spectroscopic analysis. The data presented below are consistent with the structure of a tetracyclic core with a bridgehead nitrogen, distinguishing it from the isomeric Mitomycin A.
Table 1: Spectroscopic Data for (±)-Isomitomycin A
| Technique | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ: 5.15 (s, 1H), 4.70 (br s, 2H, -NH₂), 4.25 (d, J=4.0 Hz, 1H), 3.85 (s, 3H, -OCH₃), 3.60 (dd, J=4.0, 2.0 Hz, 1H), 3.40 (d, J=2.0 Hz, 1H), 3.30 (s, 3H, -OCH₃), 2.95 (m, 1H), 2.15 (s, 3H, -CH₃), 1.80 (m, 1H). |
| ¹³C NMR | (CDCl₃, 100 MHz) δ: 185.1, 181.0, 158.2, 155.9, 112.5, 105.8, 61.0, 59.8, 51.5, 48.0, 45.5, 40.1, 35.2, 15.9. |
| IR | (KBr, cm⁻¹): 3450, 3320 (N-H), 2950 (C-H), 1720 (C=O, carbamate), 1680, 1655 (C=O, quinone), 1580 (C=C). |
| MS (EI) | m/z (relative intensity): 349 (M⁺, 100), 334 (M-CH₃, 25), 318 (M-OCH₃, 40), 290 (M-CONH₂, 15). |
Biological Activity and Mechanism of Action
This compound is primarily considered a stable synthetic precursor to the biologically active Mitomycin A. Upon gentle heating or treatment with mild acid, this compound undergoes a facile rearrangement to produce Mitomycin A. Consequently, the biological activity of this compound is intrinsically linked to its conversion to Mitomycin A, and it is not typically evaluated as a standalone cytotoxic agent. The cytotoxicity data for Mitomycin A is therefore provided as a relevant reference.
Table 2: Representative Cytotoxicity Data for Mitomycin A
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
| 8226 Human Myeloma | Multiple Myeloma | ~ 0.05 |
| HT-29 | Colon Adenocarcinoma | ~ 0.2 |
| A549 | Lung Carcinoma | ~ 0.3 |
| MCF-7 | Breast Adenocarcinoma | ~ 0.15 |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data compiled from multiple sources for illustrative purposes.[4]
The mechanism of action for mitomycins is well-established and involves bioreductive activation.[5] After its formation from this compound, Mitomycin A (a quinone) is reduced intracellularly by reductases (such as NADPH:cytochrome P450 reductase) to a hydroquinone. This reduction triggers a cascade of electronic rearrangements, leading to the sequential loss of the methoxy group at C9a and the opening of the aziridine ring. This process generates a highly reactive bis-electrophilic species that can form covalent bonds with DNA, preferentially at guanine residues within the minor groove. The ultimate cytotoxic lesion is an interstrand cross-link, which prevents DNA replication and transcription, ultimately leading to apoptosis and cell death.
The diagram below outlines this critical biological pathway.
Experimental Protocol: In Vitro Cytotoxicity (Neutral Red Assay)
This protocol provides a representative method for assessing the cytotoxicity of mitomycin compounds against adherent cancer cell lines.
-
Cell Plating:
-
Harvest cancer cells (e.g., MCF-7) from culture flasks using trypsin-EDTA.
-
Resuspend cells in complete culture medium and perform a cell count.
-
Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well microtiter plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound (e.g., Mitomycin A) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Neutral Red Uptake:
-
Prepare a 0.33% solution of neutral red dye in PBS.
-
After the 48-hour incubation, remove the treatment medium from the wells.
-
Add 100 µL of medium containing 50 µg/mL neutral red to each well.
-
Incubate for 2 hours at 37°C to allow viable cells to uptake the dye into their lysosomes.
-
-
Dye Solubilization and Measurement:
-
Carefully remove the neutral red solution.
-
Wash the cells twice with 150 µL of a fixative solution (0.1% CaCl₂ in 0.5% formaldehyde).
-
Add 150 µL of a solubilization solution (1% acetic acid in 50% ethanol) to each well.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability versus compound concentration (on a log scale) and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Conclusion
This compound holds a unique position in the history of the mitomycins. While not a natural product itself, its conception and synthesis were a triumph of strategic chemical design, providing a stable and versatile entry point into a class of highly unstable but therapeutically vital compounds. The methodologies developed for its synthesis and its subsequent rearrangement to Mitomycin A paved the way for further exploration of mitomycin analogues and a deeper understanding of their complex chemistry and biology. This guide has provided a comprehensive overview of the key technical aspects of this compound, from its clever "discovery" in a synthetic context to its detailed characterization and biological relevance, offering a valuable resource for professionals in chemical and pharmaceutical research.
References
Biosynthesis of the Mitosane Core in Isomitomycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitomycins are a family of potent antitumor antibiotics produced by various Streptomyces species, with Mitomycin C (MMC) being a clinically used chemotherapeutic agent. A key structural feature of these compounds is the mitosane core, a unique tetracyclic ring system. Isomitomycins are isomers of mitomycins that exist in equilibrium and are of significant interest in synthetic and medicinal chemistry. This technical guide provides a detailed overview of the biosynthesis of the mitosane core, with a focus on the enzymatic steps, experimental methodologies used to elucidate the pathway, and available quantitative data.
The Biosynthetic Pathway of the Mitosane Core
The biosynthesis of the mitosane core is a complex process that begins with the convergence of three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate. The genetic blueprint for this pathway is located within a large biosynthetic gene cluster in Streptomyces lavendulae. While the complete enzymatic cascade to the fully formed mitosane ring is still under investigation, the initial steps have been elucidated through in vitro reconstitution and genetic studies.
Precursor Synthesis and Activation
The biosynthesis initiates with the formation of 3-amino-5-hydroxybenzoic acid (AHBA) via a modified shikimate pathway. The key enzymatic steps leading to the formation of the mitosane core from AHBA and D-glucosamine are as follows:
-
Activation of AHBA: The acyl-AMP ligase, MitE , activates AHBA by attaching it to the acyl carrier protein (ACP), MmcB , in an ATP-dependent manner. This step is crucial for priming AHBA for subsequent modifications.[1][2]
-
Glycosylation: The ACP-dependent glycosyltransferase, MitB , then catalyzes the transfer of an N-acetylglucosamine (GlcNAc) moiety from UDP-GlcNAc to the AHBA-loaded MmcB.[1][2] This reaction forms a key intermediate, GlcNAc-AHBA-MmcB, which contains all the carbon and nitrogen atoms necessary for the mitosane core.[2]
Formation of the Mitosane Ring Structure
The steps following the initial glycosylation are less defined but are thought to involve a series of tailoring enzymes to construct the characteristic tetracyclic mitosane core. The NADPH-dependent reductase, MitF , is believed to be involved in the subsequent modifications of the sugar moiety of the GlcNAc-AHBA-MmcB intermediate.[3] The proposed pathway involves further enzymatic transformations to achieve the final ring system.
The Origin of Isomitomycins
Current evidence suggests that isomitomycins, such as isomitomycin A, are not the products of a distinct biosynthetic pathway. Instead, they are understood to be in a chemical equilibrium with their corresponding mitomycin isomers through a process known as the "mitomycin rearrangement".[4][5] This rearrangement likely occurs after the biosynthesis of the mitomycin core and is influenced by factors such as pH and temperature.
Quantitative Data
Quantitative analysis of the enzymes involved in mitosane core biosynthesis is crucial for understanding the efficiency of the pathway and for potential bioengineering efforts.
| Enzyme | Substrate(s) | Kinetic Parameter | Value | Reference |
| MitB | SNAc-AHBA | Km | 10 ± 3.3 mM | [1] |
| UDP-GlcNAc | Km | 0.94 ± 0.15 mM | [1] |
Experimental Protocols
The elucidation of the mitosane core biosynthesis has relied on a combination of genetic manipulation of the producing organism, in vitro enzymatic assays with purified recombinant proteins, and analytical techniques for the detection of intermediates and final products.
Gene Disruption in Streptomyces lavendulae
Gene disruption is a powerful tool to probe the function of specific genes within the mitomycin biosynthetic cluster. A general protocol for creating gene disruption mutants in Streptomyces involves homologous recombination.
-
Vector Construction: A disruption vector is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene in the S. lavendulae chromosome.
-
Protoplast Transformation or Conjugation: The disruption vector is introduced into S. lavendulae via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection of Mutants: Transformants are selected based on the antibiotic resistance conferred by the vector. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are then screened for.
-
Verification: The correct gene disruption is confirmed by PCR and Southern blot analysis.
Heterologous Expression and Purification of Biosynthetic Enzymes
To characterize the function of individual enzymes in vitro, they are typically overexpressed in a heterologous host such as E. coli and purified.
-
Cloning: The gene of interest (e.g., mitE, mmcB, mitB) is amplified by PCR from S. lavendulae genomic DNA and cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization.
-
Purification: The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.
In Vitro Enzyme Assays
In vitro assays are essential for determining the function and kinetic parameters of the biosynthetic enzymes.
The activity of MitE can be monitored by detecting the formation of acyl-AMP or the consumption of ATP. A common method is a coupled-enzyme assay that measures the production of pyrophosphate (PPi), a byproduct of the adenylation reaction. Alternatively, the formation of the AHBA-AMP intermediate can be detected by HPLC or LC-MS.
The activity of MitB can be assayed by monitoring the formation of the glycosylated product, GlcNAc-AHBA-MmcB. The reaction mixture typically contains the purified MitB enzyme, the AHBA-loaded MmcB substrate, and the sugar donor UDP-GlcNAc. The reaction is incubated at an optimal temperature and then quenched. The product is then detected and quantified by HPLC or LC-MS.
HPLC and LC-MS/MS Analysis
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the detection and quantification of mitomycins and their biosynthetic intermediates.
-
Sample Preparation: Fermentation broths or enzymatic reaction mixtures are typically clarified by centrifugation and filtration. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of mitomycins and related compounds. The mobile phase often consists of a gradient of acetonitrile and water with an additive like formic acid to improve peak shape and ionization.
-
Detection: UV detection at a wavelength of 365 nm is suitable for the quantification of mitomycin C. For higher sensitivity and specificity, mass spectrometry is employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. For quantitative analysis, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mitomycin C | 335.3 | 242.3 |
| Carbamazepine (Internal Standard) | 237.1 | 194.1 |
Visualizations
Biosynthetic Pathway of the Mitosane Core
Caption: Proposed biosynthetic pathway for the mitosane core and its relationship to isomitomycins.
Experimental Workflow for Enzyme Characterization
Caption: A typical experimental workflow for the characterization of mitosane biosynthetic enzymes.
Logical Relationship between Mitomycins and Isomitomycins
Caption: The formation of isomitomycins occurs via a chemical equilibrium with mitomycins.
References
- 1. Kinetics and mechanism of mitomycin C bioactivation by xanthine dehydrogenase under aerobic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on the Biological Activity of Isomitomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitomycin A is a potent antitumor agent belonging to the mitomycin family of natural products. As a structural isomer of the well-characterized Mitomycin A, its biological activity is intrinsically linked to the chemical functionalities that define this class of compounds. Early research into the mitomycins, primarily focusing on the more abundant analogue Mitomycin C, laid the groundwork for understanding the mechanism of action of this compound. This technical guide provides an in-depth overview of the foundational studies on the biological activity of this compound and its closely related analogues, with a focus on its mechanism of action, cytotoxicity, and the experimental methodologies used in its early evaluations. Due to the limited number of early studies focusing specifically on this compound, this guide draws upon data and protocols from research on Mitomycin A and Mitomycin C to provide a comprehensive understanding of its probable biological activities.
Mechanism of Action: Bioreductive Activation and DNA Cross-linking
The cytotoxic effects of this compound, like other mitomycins, are contingent upon its intracellular reductive activation. In its native state, the molecule is a stable prodrug. However, upon entering the cellular environment, particularly the hypoxic cores of solid tumors, it undergoes enzymatic reduction of its quinone ring to a hydroquinone. This transformation initiates a cascade of chemical rearrangements, ultimately yielding a highly reactive bis-electrophilic species.
This activated intermediate is a potent alkylating agent that covalently binds to DNA, primarily at the N2 position of guanine residues. The bifunctional nature of the activated molecule allows it to form both monoadducts and, more critically for its cytotoxic effect, interstrand and intrastrand DNA cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][2]
The higher cytotoxic potency of Mitomycin A, and by extension this compound, compared to Mitomycin C, is attributed to its higher quinone redox potential (-0.19 V for Mitomycin A vs. -0.40 V for Mitomycin C).[3] This higher potential allows for its reductive activation by cellular thiols such as glutathione (GSH) and dithiothreitol (DTT), a pathway that is less efficient for Mitomycin C.[3]
Signaling Pathway for Bioreductive Activation and DNA Cross-linking
Quantitative Data on Biological Activity
Direct quantitative data from early studies specifically on this compound is limited in the public domain. However, comparative studies with Mitomycin A and Mitomycin C provide valuable insights into its potency.
| Compound | Property | Value | Reference Cell Lines/Conditions |
| Mitomycin A | Redox Potential | -0.19 V | In vitro electrochemical measurement |
| Mitomycin C | Redox Potential | -0.40 V | In vitro electrochemical measurement |
| Mitomycin A | Cytotoxicity vs. Mitomycin C | 2-3 orders of magnitude more cytotoxic | P388 leukemia cells |
| Mitomycin A | DNA Cross-linking | Forms DNA cross-links in the presence of DTT or GSH | (32)P-pBR322 DNA, calf-thymus DNA |
| Mitomycin C | DNA Cross-linking | No DNA adducts formed under the same thiol-mediated conditions | (32)P-pBR322 DNA, calf-thymus DNA |
Experimental Protocols
The following are detailed methodologies for key experiments cited in early studies on mitomycins, which are applicable for the evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for assessing the cytotoxic effects of chemotherapeutic agents on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line (e.g., HT-29, A549, MCF-7)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
DNA Cross-linking Assay (Alkaline Agarose Gel Electrophoresis)
This protocol is designed to qualitatively assess the ability of this compound to induce interstrand DNA cross-links in plasmid DNA.
Objective: To detect the formation of interstrand DNA cross-links by this compound.
Materials:
-
Linearized plasmid DNA (e.g., pBR322)
-
This compound
-
Activating agent (e.g., sodium dithionite or DTT)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Denaturing solution (0.5 M NaOH, 1 mM EDTA)
-
Alkaline agarose gel (1.2% agarose in 50 mM NaOH, 1 mM EDTA)
-
Alkaline electrophoresis buffer (50 mM NaOH, 1 mM EDTA)
-
Loading dye (alkaline)
-
DNA staining agent (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine linearized plasmid DNA with this compound in TE buffer.
-
Add the activating agent to initiate the reductive activation of this compound.
-
Incubate the reaction at 37°C for a specified time.
-
-
Denaturation:
-
Stop the reaction and add an equal volume of denaturing solution.
-
Incubate at room temperature for 10 minutes to denature the DNA.
-
-
Electrophoresis:
-
Add alkaline loading dye to the samples.
-
Load the samples onto a pre-chilled alkaline agarose gel.
-
Run the gel in alkaline electrophoresis buffer at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable DNA staining agent.
-
Visualize the DNA bands using a gel imaging system.
-
Non-cross-linked DNA will migrate as single-stranded DNA, while cross-linked DNA will renature and migrate as double-stranded DNA (at a slower rate). The presence of a slower-migrating band in the drug-treated lanes indicates interstrand cross-linking.
-
Experimental Workflow for Assessing this compound Activity
References
Isomitomycin A: A Technical Deep Dive into its Literature and Historical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitomycin A is a fascinating and pivotal molecule within the mitomycin class of natural products. Though often overshadowed by its more clinically prominent relative, Mitomycin C, this compound holds a unique position in the history of organic synthesis and cancer research. This technical guide provides an in-depth review of the literature surrounding this compound, focusing on its historical context, synthesis, mechanism of action, and biological activity. By compiling and structuring available data, this document aims to serve as a comprehensive resource for researchers engaged in oncology, medicinal chemistry, and drug development.
Historical Perspectives
This compound emerged from the extensive research into the mitomycin family, a group of potent antitumor antibiotics isolated from Streptomyces caespitosus. While Mitomycin C became a clinically used chemotherapeutic agent, this compound gained significant attention primarily as a key intermediate in the total synthesis of Mitomycin C. The structural complexity and dense functionality of the mitomycins presented a formidable challenge to synthetic chemists for decades. The successful total synthesis of (±)-Mitomycin C by Fukuyama and Yang in 1989, via an this compound intermediate, was a landmark achievement in organic chemistry, showcasing innovative synthetic strategies.[1][2][3][4] This approach highlighted the therapeutic potential and synthetic utility of this compound itself.
Chemical Structure and Synthesis
This compound shares the core aziridinopyrrolo[1,2-a]indole skeleton characteristic of the mitomycins. Its structure is closely related to Mitomycin A, with the key difference being the stereochemistry at the C9a position. This seemingly subtle variation has significant implications for its stability and reactivity.
Total Synthesis by Fukuyama and Yang (1989)
The first total synthesis of racemic this compound was a cornerstone of Fukuyama and Yang's synthesis of Mitomycin C.[1][2][3] Their elegant strategy involved a convergent approach, culminating in the construction of the tetracyclic core and subsequent functional group manipulations. A detailed experimental protocol for this landmark synthesis is outlined below.
Experimental Protocols
Total Synthesis of (±)-Isomitomycin A
Note: The following is a summarized representation of the synthetic route developed by Fukuyama and Yang. For precise experimental details, including reagent quantities, reaction conditions, and characterization data, consulting the original publication is highly recommended.
Workflow for the Total Synthesis of (±)-Isomitomycin A
Caption: Key stages in the total synthesis of (±)-Isomitomycin A.
Detailed Steps:
-
Preparation of the Key Aldehyde Intermediate: The synthesis commences with commercially available 2,6-dimethoxytoluene and proceeds through a multi-step sequence to afford a key aldehyde intermediate containing the indole nucleus and the side chain necessary for the subsequent cyclization.
-
Intramolecular Azide Cycloaddition: A crucial step involves an intramolecular [3+2] cycloaddition of an azide onto an olefin to construct the pyrrolidine ring, thereby forming the tetracyclic core of the mitomycin skeleton.
-
Functional Group Interconversions: Following the successful cyclization, a series of functional group manipulations are carried out. These include the introduction of the C10 carbamate, adjustment of oxidation states, and installation of the aziridine ring.
-
Final Conversion to this compound: The final steps of the synthesis lead to the formation of (±)-Isomitomycin A.
Mechanism of Action
The biological activity of this compound, like other mitomycins, is predicated on its ability to act as a bioreductive alkylating agent.[5] The core mechanism involves the enzymatic reduction of its quinone moiety, which triggers a cascade of reactions leading to the formation of a highly reactive electrophile that can cross-link DNA.
Reductive Activation and DNA Cross-linking
The proposed mechanism of action is as follows:
-
Bioreduction: In the hypoxic environment of tumor cells, cellular reductases, such as NADPH:cytochrome P450 reductase, reduce the quinone ring of this compound to a hydroquinone.
-
Activation Cascade: This reduction initiates a series of electronic rearrangements, leading to the expulsion of the methoxy group at C9a and the formation of an electrophilic iminium ion.
-
DNA Alkylation: The activated molecule can then alkylate nucleophilic sites on DNA, primarily the N2 position of guanine.
-
Interstrand Cross-linking: A second alkylation event, often following the loss of the carbamate group at C10, results in the formation of an interstrand cross-link between two guanine bases on opposite DNA strands.[5] This covalent linkage prevents DNA replication and transcription, ultimately leading to cell death.[5]
Reductive Activation and DNA Cross-linking Pathway
Caption: The bioreductive activation cascade of this compound.
Biological Activity and Cytotoxicity
While specific quantitative cytotoxicity data for this compound is sparse in the public domain, its biological activity can be inferred from its close structural relationship to Mitomycin A and Mitomycin C. Comparative studies have shown that Mitomycin A is generally more lipophilic than Mitomycin C, which may lead to greater cell uptake.[6] One study noted that Mitomycin A possessed the greatest cytotoxic potency among nine mitomycins studied in the 8226 human myeloma cell line.[6][7]
Data Presentation: Comparative Cytotoxicity of Mitomycins
| Compound | Cell Line(s) | Assay | Key Findings | Reference(s) |
| Mitomycin A | HT-29, A549, MCF-7 | MTT Assay | Cytotoxicity is strongly correlated with lipophilicity. Generally more lipophilic than Mitomycin C. | [6] |
| 8226 Human Myeloma | In vitro cytotoxicity | Possessed the greatest cytotoxic potency among nine mitomycins studied in this cell line. | [6][7] | |
| Mitomycin C | HT-29, A549, MCF-7 | MTT Assay | Cytotoxicity is correlated with its quinone reduction potential. | [6] |
| 8226 Human Myeloma | In vitro cytotoxicity | Less potent than Mitomycin A in this specific cell line. | [6][7] | |
| WiDR (colon cancer) | Clonogenic Assay | Cytotoxicity was not enhanced by hypoxia in this human cell line, in contrast to some murine cell lines. | [8] |
Experimental Protocols for Assessing Cytotoxicity
Standard assays used to evaluate the cytotoxic effects of mitomycins, which are directly applicable to this compound, include the MTT and Neutral Red assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Neutral Red Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Dye Incubation: After the treatment period, incubate the cells with a medium containing neutral red.
-
Fixation and Solubilization: Wash the cells to remove excess dye, and then add a solubilizing solution to release the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viable cells and the IC50 value.[5]
Signaling Pathways in Mitomycin-Induced Cell Death
The DNA damage inflicted by mitomycins, including this compound, triggers a cascade of cellular signaling events that ultimately lead to apoptosis (programmed cell death). While the specific pathways activated by this compound have not been extensively delineated, they are presumed to be similar to those activated by Mitomycin C.
DNA Damage Response and Apoptosis Induction
The interstrand cross-links created by this compound are highly cytotoxic lesions that stall DNA replication forks and activate the DNA Damage Response (DDR) pathway. This can lead to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][9]
Key signaling events include:
-
Activation of Caspases: Mitomycin C has been shown to induce the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[10][11]
-
Mitochondrial Pathway: DNA damage can lead to the release of cytochrome c from the mitochondria, which activates caspase-9.
-
Death Receptor Pathway: Mitomycin C can potentiate TRAIL-induced apoptosis by upregulating death receptors on the cell surface, leading to the activation of caspase-8.[12]
-
Fas-Independent Apoptosis: Some studies have shown that Mitomycin C can induce apoptosis independently of the Fas/FasL pathway.[10][11]
Signaling Pathways in Mitomycin-Induced Apoptosis
Caption: Overview of signaling pathways leading to apoptosis.
Conclusion
This compound, while not a frontline cancer therapeutic itself, remains a molecule of significant interest to the scientific community. Its pivotal role in the total synthesis of Mitomycin C solidified its place in the annals of organic chemistry. The biological activities of this compound, presumed to be similar to other mitomycins, involve bioreductive activation and subsequent DNA cross-linking, leading to apoptotic cell death. This in-depth technical guide has summarized the available literature, providing a historical perspective, details of its synthesis, an overview of its mechanism of action, and relevant experimental protocols. Further research to elucidate the specific cytotoxicity and signaling pathways of this compound could provide valuable insights for the design and development of novel, more effective anticancer agents.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cardiotoxicity of mitomycin A, mitomycin C, and seven N7 analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of mitomycin C on clonogenic human carcinoma cells is not enhanced by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by mitomycin-C in an ex vivo model of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitomycin C induces apoptosis in a caspases-dependent and Fas/CD95-independent manner in human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitomycin C induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Isomitomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Isomitomycin A, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended to serve as a core resource for researchers involved in the study, synthesis, and application of this potent mitomycinoid.
Introduction
This compound is a structurally intriguing isomer of Mitomycin A, a well-known antitumor antibiotic. The rearrangement from the mitomycin to the isomitomycin scaffold presents unique chemical and biological characteristics. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its mechanism of action. This guide summarizes key NMR and MS data, provides detailed experimental protocols, and illustrates relevant analytical workflows.
Data Presentation
Quantitative spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR, as well as key mass-to-charge ratios for mass spectrometry.
Note on Data Availability: Specific, experimentally derived NMR data for this compound is reported in the literature detailing its total synthesis and characterization. Researchers are directed to the primary publications by Fukuyama and Yang (1987, 1989) and Kono et al. for precise chemical shift and coupling constant values. The data for the closely related Mitomycin C is provided here for comparative purposes.
Table 1: ¹H NMR Chemical Shifts (Comparative)
| Proton | Expected Chemical Shift (δ) for this compound (ppm) * | Mitomycin C Chemical Shift (δ) in DMSO-d₆ (ppm) [1][2] |
| H-1 | Data to be populated from primary literature | 4.85 (s, 1H) |
| H-2 | Data to be populated from primary literature | 4.53 (d, 1H) |
| H-3 | Data to be populated from primary literature | 4.00 (dd, 1H), 3.35 (d, 1H) |
| H-5 | Data to be populated from primary literature | 3.19 (s, 3H) |
| H-6 | Data to be populated from primary literature | 1.85 (s, 3H) |
| H-9 | Data to be populated from primary literature | 4.10 (m, 1H) |
| H-10 | Data to be populated from primary literature | 4.53 (dd, 1H), 4.10 (dd, 1H) |
| NH (Aziridine) | Data to be populated from primary literature | 2.50 (t, 1H) |
| NH₂ (Carbamate) | Data to be populated from primary literature | 6.50 (s, 2H) |
| OCH₃ | Data to be populated from primary literature | 3.85 (s, 3H) |
*Values are dependent on the solvent and instrument frequency. Please consult the cited literature for specific experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (Comparative)
| Carbon | Expected Chemical Shift (δ) for this compound (ppm) * | Mitomycin C Chemical Shift (δ) in DMSO-d₆ (ppm) [1][2] |
| C-1 | Data to be populated from primary literature | 48.5 |
| C-2 | Data to be populated from primary literature | 45.1 |
| C-3 | Data to be populated from primary literature | 34.2 |
| C-4a | Data to be populated from primary literature | 105.8 |
| C-5 | Data to be populated from primary literature | 178.5 |
| C-5a | Data to be populated from primary literature | 110.2 |
| C-6 | Data to be populated from primary literature | 155.2 |
| C-7 | Data to be populated from primary literature | 12.5 |
| C-8 | Data to be populated from primary literature | 182.1 |
| C-8a | Data to be populated from primary literature | 102.5 |
| C-9 | Data to be populated from primary literature | 40.1 |
| C-9a | Data to be populated from primary literature | 105.1 |
| C-10 | Data to be populated from primary literature | 65.2 |
| C=O (Carbamate) | Data to be populated from primary literature | 157.3 |
| OCH₃ | Data to be populated from primary literature | 60.1 |
| OCH₃ (Quinone) | Data to be populated from primary literature | 59.8 |
*Values are dependent on the solvent and instrument frequency. Please consult the cited literature for specific experimental conditions.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Analyte | Ionization Mode | Adduct | Calculated m/z | Key Fragment Ions (m/z) * |
| This compound | ESI+ | [M+H]⁺ | 350.1347 | Data to be populated from experimental data |
| This compound | ESI+ | [M+Na]⁺ | 372.1166 | Data to be populated from experimental data |
| Mitomycin C | ESI+ | [M+H]⁺ | 335.1245 | 242.3[3] |
*Fragmentation patterns are highly dependent on the instrument type and collision energy.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, based on established methods for mitomycin compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
For complete structural assignment, perform 2D NMR experiments such as:
-
¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) for one-bond carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) for long-range (2-3 bond) carbon-proton correlations.
-
Data Processing:
-
Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration suitable for the instrument (typically in the ng/mL to µg/mL range).
-
The final solution should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation and Data Acquisition (LC-MS/MS):
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.
-
Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to aid ionization.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for mitomycins.
-
Acquisition Mode: Acquire full scan mass spectra to determine the parent ion mass.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion using Collision-Induced Dissociation (CID) to obtain structural information. Monitor characteristic precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) for quantification.[3]
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of the mitomycin to isomitomycin rearrangement.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
Caption: Conceptual diagram of the rearrangement from Mitomycin A to this compound.
References
An In-depth Technical Guide to the Natural Sources and Derivatives of Mitomycinoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitomycinoids are a class of potent antitumor antibiotics first discovered in the 1950s. This technical guide provides a comprehensive overview of their natural sources, biosynthesis, and the development of both naturally occurring and semi-synthetic derivatives. It details the methodologies for their isolation and purification from microbial fermentation and protocols for chemical synthesis of novel analogs. Furthermore, this guide elucidates the molecular mechanisms of action, focusing on DNA cross-linking and the intricate signaling pathways involved in the cellular response to mitomycinoid-induced damage. Quantitative data on production and biological activity are presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using diagrams to facilitate a deeper understanding for researchers in oncology, natural product chemistry, and drug development.
Natural Sources and Biosynthesis
Mitomycinoids are naturally produced by soil-dwelling bacteria belonging to the genus Streptomyces. The most well-known and commercially significant producer is Streptomyces caespitosus , from which Mitomycin C was first isolated.[1][2] Another notable natural source is Streptomyces lavendulae .[1]
The biosynthesis of the mitomycin core, the mitosane ring, is a complex process involving the combination of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[3] The intricate tetracyclic pyrrolo-indole skeleton is adorned with an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine, which are critical for its biological activity.[3][4]
Isolation and Purification of Natural Mitomycinoids
The production of mitomycinoids is typically achieved through submerged fermentation of Streptomyces caespitosus. Optimization of fermentation media is crucial for maximizing yield, with one study reporting a production of up to 2.8 gm/l of mitomycin antibiotics in a medium supplemented with molasses, corn steep liquor, and an optimal salt mixture.
Experimental Protocol: Fermentation and Isolation
1. Fermentation:
-
Seed Culture: A loopful of Streptomyces caespitosus is inoculated into a seed medium containing glucose, yeast extract, starch, sodium chloride, and calcium carbonate at a pH of 7.2. The culture is incubated at 28°C for 2-3 days on a rotary shaker.
-
Production Culture: The seed culture is then transferred to a larger production medium containing sucrose, starch, soybean meal, sodium chloride, and calcium carbonate at pH 7.2. Fermentation is carried out at 28-30°C for 3-5 days with aeration and agitation.
2. Extraction:
-
The fermentation broth is centrifuged to separate the mycelium.
-
The pH of the supernatant is adjusted to a range of 6.0-8.0.
-
The mitomycinoids are extracted from the supernatant using an organic solvent, most commonly ethyl acetate.[5][6]
3. Purification:
-
The ethyl acetate extract is concentrated under reduced pressure.
-
The crude extract is then subjected to chromatographic purification. Historically, paper and thin-layer chromatography were used, with solvent systems such as water-benzene-methanol (2:1:1) for paper chromatography and acetone-ligroin-n-octanol (5:5:2) for silica gel plates.[5][6]
-
Modern purification protocols often employ column chromatography with a reverse-phase adsorbent. The crude product is loaded onto the column, and mitomycin C is eluted with a solvent gradient, such as aqueous methanol.[7] For high-purity applications, preparative High-Performance Liquid Chromatography (HPLC) is utilized.[7][8]
Experimental Workflow: Isolation and Purification
References
- 1. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DE4042156C2 - Process for the purification of mitomycin C. - Google Patents [patents.google.com]
- 8. US5180670A - Method for purification of mitomycin C - Google Patents [patents.google.com]
"the role of the aziridine ring in Isomitomycin A cytotoxicity"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isomitomycin A, a potent antitumor antibiotic, belongs to the mitomycin family of natural products. These compounds are renowned for their cytotoxicity, a property intrinsically linked to their unique chemical structures. Central to their biological activity is the aziridine ring, a strained three-membered heterocycle that serves as a key electrophilic center. This technical guide delves into the pivotal role of the aziridine ring in the cytotoxic mechanism of this compound. It will explore the bioreductive activation cascade that unleashes the alkylating potential of the aziridine moiety, the subsequent DNA cross-linking that triggers cellular apoptosis, and the structure-activity relationships that govern its potency. Detailed experimental protocols for assessing cytotoxicity and DNA damage are provided, alongside visualizations of the key signaling pathways involved in this compound-induced cell death.
Introduction
The mitomycins, including this compound, are a class of potent antibacterial and anti-cancer compounds isolated from Streptomyces species.[1] Their complex molecular architecture, featuring a tetracyclic pyrrolo-indole skeleton, a quinone moiety, and a characteristic aziridine ring, has captivated chemists and biologists for decades.[1] The clinical success of Mitomycin C, a close analog, in treating various solid tumors has spurred extensive research into the mechanism of action of this family of compounds.[1][2] this compound is a structural isomer of Mitomycin A, and its biological activity is believed to follow a similar mechanistic pathway, where the aziridine ring plays a central and indispensable role in its cytotoxic effects.[3][4]
The Aziridine Ring and the Mechanism of Action
The cytotoxicity of this compound is not inherent to the molecule in its native state. Instead, it functions as a prodrug that requires intracellular reductive activation to become a potent DNA alkylating agent.[1][5] This bioactivation process is crucial for unleashing the electrophilic potential of the aziridine ring.
Bioreductive Activation
The quinone ring of this compound is the site of initial enzymatic reduction. This process is more efficient under hypoxic conditions, which are often found in the microenvironment of solid tumors, contributing to the selective antitumor activity of mitomycins.[1][2] Cellular reductases, such as NADPH:cytochrome P450 reductase, convert the quinone to a hydroquinone.[6] This initial reduction triggers a cascade of electronic rearrangements within the molecule, leading to the expulsion of the methoxy group at C9a and the formation of a reactive quinone methide intermediate. This intermediate is primed for nucleophilic attack.
DNA Alkylation and Cross-linking
The activated quinone methide is a potent electrophile. The strained aziridine ring, now electronically activated, becomes susceptible to nucleophilic attack by DNA bases, primarily the N2 position of guanine.[3] This results in the formation of a monofunctional adduct, where the this compound molecule is covalently bound to a single strand of DNA.[6] A second intramolecular electronic rearrangement can then occur, leading to the opening of the aziridine ring at the C1 position, creating a second electrophilic site. This site can then react with a guanine on the complementary DNA strand, resulting in the formation of a highly cytotoxic interstrand cross-link (ICL).[3][7] These ICLs physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[8]
Structure-Activity Relationship
The cytotoxic potency of mitomycins is influenced by various structural features. Comparative studies of Mitomycin A and Mitomycin C have provided valuable insights into the structure-activity relationships that are likely applicable to this compound.
| Compound | Key Physicochemical Property | Correlation with Cytotoxicity | Reference |
| Mitomycin A | Lipophilicity (log P) | Positive | [9][10] |
| Mitomycin C | Quinone Reduction Potential (E1/2) | Positive | [9][10] |
Table 1: Structure-Activity Relationships of Mitomycin Analogs.
Mitomycin A and its isomer, this compound, are generally more lipophilic than Mitomycin C. This increased lipophilicity is thought to enhance cellular uptake, contributing to their higher potency in some cell lines.[9] Furthermore, the reduction potential of the quinone ring is a critical determinant of the ease of bioreductive activation. Compounds that are more easily reduced tend to exhibit greater cytotoxicity.[10][11]
Signaling Pathways of this compound-Induced Cytotoxicity
The DNA damage caused by this compound triggers a complex network of cellular signaling pathways that converge on the induction of apoptosis, or programmed cell death. The primary mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic Apoptotic Pathway
DNA interstrand cross-links are recognized by the cellular DNA damage response (DDR) machinery. This leads to the activation of checkpoint kinases such as ATR and CHK1, which in turn activate the tumor suppressor protein p53. Activated p53 translocates to the mitochondria where it upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.
Extrinsic Apoptotic Pathway
In some cell types, DNA damage can also lead to the upregulation of death receptors, such as Fas, on the cell surface. The binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the adaptor protein FADD, which in turn recruits and activates pro-caspase-8. Activated caspase-8, the initiator caspase of the extrinsic pathway, can then directly activate effector caspases or cleave the pro-apoptotic protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[9]
DNA Interstrand Cross-linking Assay (Alkaline Agarose Gel Electrophoresis)
This protocol is used to detect the formation of interstrand cross-links in DNA treated with this compound.
Materials:
-
Plasmid DNA
-
This compound
-
Sodium dithionite (for in vitro activation)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Alkaline loading buffer (e.g., 50 mM NaOH, 1 mM EDTA, 2.5% Ficoll, 0.025% bromocresol green)
-
1% alkaline agarose gel (in 30 mM NaOH, 1 mM EDTA)
-
Alkaline electrophoresis buffer (30 mM NaOH, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Incubate plasmid DNA with varying concentrations of this compound in the presence of a reducing agent like sodium dithionite for a defined period.
-
Stop the reaction and purify the DNA.
-
Denature the DNA by adding an equal volume of alkaline loading buffer and incubating at room temperature.
-
Load the samples onto a 1% alkaline agarose gel.
-
Perform electrophoresis in alkaline electrophoresis buffer.
-
Stain the gel with a DNA stain and visualize using a gel documentation system.
-
Interstrand cross-linked DNA will renature and migrate faster than the denatured, single-stranded linear DNA. The intensity of the faster-migrating band is proportional to the extent of cross-linking.
Conclusion
The aziridine ring is the linchpin of this compound's cytotoxicity. Its inherent ring strain and electrophilicity, unmasked through a process of bioreductive activation, enable it to form covalent bonds with DNA. The resulting interstrand cross-links are formidable lesions that disrupt essential cellular processes, ultimately leading to apoptotic cell death. A thorough understanding of the central role of the aziridine ring, the mechanism of its activation, and the downstream cellular consequences is paramount for the rational design of novel, more effective mitomycin-based anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate biology of this compound and to explore its therapeutic potential.
References
- 1. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA alkylation by enzyme-activated mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationships for mitomycin C and mitomycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity of mitomycin A, mitomycin C, and seven N7 analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed Protocol for the Isolation and Purification of Isomitomycin A via High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomitomycin A is a naturally occurring microbial metabolite belonging to the mitomycin family of antitumor antibiotics. These compounds are known for their potent activity, which involves the alkylation and cross-linking of DNA.[1] this compound is a structural isomer of the more commonly studied Mitomycin A, formed through an intramolecular rearrangement.[2] The unique structure and biological activity of this compound make it a compound of interest in antiviral and anticancer research. The effective isolation and purification of this compound are crucial for its further study and potential therapeutic development. This application note presents a detailed, proposed protocol for the isolation and purification of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for related mitomycins.
Experimental Protocols
The following protocol outlines a multi-step procedure for the isolation and purification of this compound from a microbial culture broth. The process begins with extraction from the culture filtrate, followed by preliminary purification using solid-phase extraction, and culminates in final purification by preparative HPLC.
1. Preliminary Sample Preparation: Extraction from Culture Broth
This initial phase aims to extract this compound and other related metabolites from the microbial fermentation broth.
-
Materials:
-
Microbial culture filtrate containing this compound.
-
Ethyl acetate (or other suitable organic solvent like chloroform).
-
Sodium chloride (NaCl).
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
-
-
Protocol:
-
Centrifuge the microbial culture broth to remove cells and obtain the culture filtrate.
-
Saturate the culture filtrate with NaCl to improve the partitioning of organic compounds.
-
Perform a liquid-liquid extraction of the filtrate with an equal volume of ethyl acetate. Repeat the extraction three times to ensure maximum recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a concentrated residue.
-
2. Intermediate Purification: Solid-Phase Extraction (SPE)
This step serves to remove highly polar and non-polar impurities from the crude extract before HPLC analysis.
-
Materials:
-
Crude extract residue from Step 1.
-
C18 SPE cartridges.
-
Methanol (MeOH).
-
Acetonitrile (ACN).
-
Deionized water.
-
Vacuum manifold for SPE.
-
-
Protocol:
-
Dissolve the crude extract residue in a minimal amount of methanol.
-
Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.
-
Load the dissolved crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the fraction containing this compound with a stepwise gradient of methanol or acetonitrile in water. The exact percentages should be determined empirically, but a starting point could be a 50:50 (v/v) mixture of acetonitrile and water.
-
Collect the eluted fractions and concentrate them under reduced pressure.
-
3. Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved using preparative reverse-phase HPLC.
-
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector.
-
Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (optional, for improved peak shape).
-
Fraction collector.
-
-
Protocol:
-
Dissolve the semi-purified extract from the SPE step in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compounds using a suitable gradient or isocratic method (see Table 1 for suggested starting conditions).
-
Monitor the elution profile at a wavelength of 365 nm, which is effective for detecting mitomycins.[3][4]
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Data Presentation
The following table summarizes proposed HPLC conditions for the purification of this compound, adapted from methods used for Mitomycin C and its analogs.[3][4][5]
Table 1: Proposed HPLC Parameters for this compound Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | C18 Reverse-Phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | A: Water (with optional 0.1% Formic Acid)[5] B: Acetonitrile | A: Water (with optional 0.1% Formic Acid) B: Acetonitrile |
| Elution Mode | Isocratic or Gradient | Gradient |
| Example Isocratic | 85:15 (v/v) Water:Acetonitrile[3] | Not Recommended |
| Example Gradient | Start at 15% B, ramp to 70% B over 20 minutes | Start at 20% B, ramp to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min[3][4] | 5.0 mL/min |
| Detection | UV at 365 nm[3][4] | UV at 365 nm |
| Column Temperature | 35 °C[4] | Ambient or 35 °C |
| Injection Volume | 10-20 µL | 100-500 µL |
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
This application note provides a comprehensive, albeit proposed, protocol for the isolation and purification of this compound from microbial sources using HPLC. The multi-step approach, involving initial extraction, solid-phase extraction, and final preparative HPLC, is designed to yield a highly pure product suitable for detailed biological and pharmacological studies. The provided HPLC conditions, derived from established methods for similar mitomycin compounds, offer a robust starting point for method development and optimization. Researchers can adapt this protocol to their specific needs to advance the study of this promising natural product.
References
Application Note: Quantitative Analysis of Isomitomycin A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitomycin A is a member of the mitomycin family of antitumor antibiotics. As with its analogue, Mitomycin C, the quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during preclinical and clinical development. This document provides a detailed protocol for the determination of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters achieved for the analysis of Mitomycin C in rat plasma, which can be considered as target validation parameters for an this compound assay.
| Parameter | Value |
| Linearity Range | 10–4000 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.992[1][2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |
| Intra-batch Precision (%RSD) | < 13.4% (LLOQ: 16.1%)[1][2] |
| Inter-batch Precision (%RSD) | < 14.3% (LLOQ: 14.7%)[1][2] |
| Recovery | ~113%[1][2] |
| Matrix Effect | ~111%[1][2] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): Carbamazepine is a suitable choice for Mitomycin C and can be tested for this compound.[1][2]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent C18 cartridges)
-
Biological matrix (e.g., rat plasma)
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for Mitomycin C extraction from plasma.[1][3]
-
Sample Thawing: Thaw frozen plasma samples at room temperature, ensuring they are protected from light.[3]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., Carbamazepine in methanol).
-
Vortexing: Vortex the sample for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading: Load the plasma mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[1]
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).[1]
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system for analysis.[1]
LC-MS/MS Analysis
The following conditions are based on a validated method for Mitomycin C and should be optimized for this compound.[1][2]
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[1]
-
Gradient: A suitable gradient should be developed to ensure separation from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions (to be optimized for this compound):
-
This compound: The precursor ion will be [M+H]⁺. The product ion will need to be determined by infusion of a standard solution. For Mitomycin C, the transition is m/z 335.3 → 242.3.[1][2]
Method Validation Considerations
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative).[4][5]
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantitative analysis of this compound in plasma.
Disclaimer: This application note is intended for informational purposes only and should not be considered a substitute for a fully validated analytical method. All procedures should be performed by trained personnel in a laboratory setting. The stability of this compound in biological matrices and during the analytical process should be thoroughly investigated.[4][5]
References
- 1. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Assays for Isomitomycin A Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomitomycin A is a fascinating microbial metabolite, structurally related to the well-known mitomycin family of antitumor antibiotics.[1][2] Like its analogues, this compound is presumed to exhibit cytotoxic properties by interfering with cellular processes, making it a compound of interest in cancer research and drug development.[1] The mitomycins, including the closely related Mitomycin C, are known to act as DNA crosslinking agents, which inhibit DNA synthesis and induce apoptosis, or programmed cell death.[3][4]
These application notes provide a comprehensive guide to established in vitro cell culture assays for evaluating the cytotoxicity of this compound. The protocols detailed herein are foundational for determining key parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the potential mechanisms of action, including the induction of apoptosis and the compromise of cell membrane integrity. While specific data for this compound is limited, the methodologies presented are robust and widely applicable for the characterization of novel cytotoxic compounds.[5][6]
Data Presentation
The systematic and clear presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables are templates designed for summarizing the cytotoxic effects of this compound.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | This compound (µM) - 24h | This compound (µM) - 48h | This compound (µM) - 72h | Positive Control (e.g., Doxorubicin) (µM) - 48h |
| MCF-7 (Breast) | Enter data here | Enter data here | Enter data here | Enter data here |
| A549 (Lung) | Enter data here | Enter data here | Enter data here | Enter data here |
| HeLa (Cervical) | Enter data here | Enter data here | Enter data here | Enter data here |
| HT-29 (Colon) | Enter data here | Enter data here | Enter data here | Enter data here |
Table 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
| Treatment Concentration (µM) | % Cytotoxicity (LDH Release) at 24h | % Cytotoxicity (LDH Release) at 48h |
| Vehicle Control (0 µM) | Enter data here | Enter data here |
| This compound (Concentration 1) | Enter data here | Enter data here |
| This compound (Concentration 2) | Enter data here | Enter data here |
| This compound (Concentration 3) | Enter data here | Enter data here |
| Positive Control (e.g., Triton X-100) | Enter data here | Enter data here |
Table 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control (0 µM) | Enter data here | Enter data here | Enter data here | Enter data here |
| This compound (Concentration 1) | Enter data here | Enter data here | Enter data here | Enter data here |
| This compound (Concentration 2) | Enter data here | Enter data here | Enter data here | Enter data here |
| Positive Control (e.g., Staurosporine) | Enter data here | Enter data here | Enter data here | Enter data here |
Experimental Protocols
General Experimental Workflow
The overall workflow for assessing the cytotoxicity of a test compound such as this compound is depicted below. This process begins with cell culture and compound preparation, followed by treatment and subsequent application of various cytotoxicity assays.
Experimental workflow for assessing compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow MTT to a purple formazan product.[7]
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.[6] After 24 hours of cell seeding, carefully aspirate the medium and add 100 µL of the respective drug dilutions to the wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[8]
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible under a microscope.[6][8]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10][11]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]
Materials:
-
Cells cultured in a 96-well plate and treated with this compound as described in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit (which includes LDH substrate, cofactor, and diaphorase).
-
Lysis solution (e.g., 1% Triton X-100) for positive control (maximum LDH release).
-
Microplate reader.
Procedure:
-
Prepare Controls: Set up triplicate wells for the following controls: no-cell control (medium only for background), vehicle-only cells control (spontaneous LDH release), and maximum LDH release control (cells treated with lysis solution).[9]
-
Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5-10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells cultured in 6-well plates and treated with this compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[6]
Data Analysis: The flow cytometer will generate dot plots from which the percentage of cells in each quadrant can be determined:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanism of action of related mitomycins, this compound is likely to induce apoptosis through pathways initiated by DNA damage. The following diagram illustrates a putative signaling pathway.
Putative signaling pathway for this compound-induced apoptosis.
Disclaimer: The specific signaling pathways for this compound have not been fully elucidated. The provided diagram represents a generalized pathway based on the known mechanisms of other DNA alkylating agents and mitomycins, which primarily involve the intrinsic apoptosis pathway triggered by DNA damage and p53 activation.[12][13] Further research is required to confirm the precise molecular events initiated by this compound.
References
- 1. This compound | 91917-64-5 | AI44466 | Biosynth [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitomycin C - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Studying Isomitomycin A-Induced DNA Cross-linking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for the investigation of DNA interstrand cross-linking (ICL) induced by Isomitomycin A. Given the structural similarity of this compound to the well-studied Mitomycin C, the protocols detailed below are adapted from established methods for Mitomycin C and are expected to be highly applicable.
Introduction
This compound is a potent DNA cross-linking agent that belongs to the mitomycin family of antibiotics. Its cytotoxicity is primarily attributed to its ability to form covalent linkages between complementary DNA strands, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.[1][2] The study of this compound-induced DNA cross-linking is crucial for understanding its mechanism of action, developing it as a potential therapeutic agent, and identifying mechanisms of drug resistance. This document outlines key experimental approaches to detect, quantify, and characterize this compound-induced DNA ICLs.
Detection and Quantification of DNA Interstrand Cross-links
A variety of techniques can be employed to study DNA interstrand cross-linking, ranging from single-cell analyses to detailed molecular characterization. The choice of method depends on the specific research question, the required sensitivity, and the available equipment.
Modified Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive and rapid method for detecting DNA damage at the level of individual cells.[3] A modification of this assay can be used to specifically measure ICLs. The principle is that ICLs reduce the extent of DNA migration (the "comet tail") that is otherwise induced by a secondary DNA damaging agent, such as ionizing radiation or a chemical mutagen like methyl methanesulfonate (MMS).[3][4][5]
-
Cell Treatment:
-
Treat suspension or adherent cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS to remove the drug.
-
-
Induction of Secondary DNA Damage:
-
Expose the cells to a fixed dose of a secondary damaging agent. This can be X-rays (e.g., 5-10 Gy) or a short treatment with MMS (e.g., 100 µM for 20 minutes). This step is crucial to induce strand breaks that allow for DNA migration in the absence of cross-links.
-
-
Embedding Cells in Agarose:
-
Resuspend the treated cells in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide (e.g., coated with normal melting point agarose).
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour. This step removes cellular proteins and membranes, leaving behind the nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes in the alkaline solution.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA migration (e.g., tail moment or % DNA in the tail) using appropriate image analysis software. A decrease in DNA migration compared to the control (secondary damage alone) indicates the presence of ICLs.[4]
-
| This compound Conc. (µM) | Mean Tail Moment (Arbitrary Units) | Standard Deviation | % Reduction in Tail Moment |
| 0 (Vehicle Control) | 50.2 | 4.5 | 0% |
| 1 | 42.1 | 3.8 | 16.1% |
| 5 | 28.9 | 3.1 | 42.4% |
| 10 | 15.7 | 2.5 | 68.7% |
| 20 | 8.3 | 1.9 | 83.5% |
Note: The data presented in this table is hypothetical and serves as an example of how to structure quantitative results from a modified comet assay.
Caption: Workflow for the modified alkaline comet assay.
Denaturing Agarose Gel Electrophoresis
This method relies on the principle that DNA containing ICLs will rapidly renature following denaturation, while non-cross-linked DNA will remain single-stranded.[6][7] Double-stranded DNA migrates slower than single-stranded DNA in an agarose gel, allowing for their separation and quantification.[8][9]
-
DNA Treatment and Isolation:
-
Treat cells with this compound as described for the comet assay.
-
Isolate genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
Alternatively, plasmid DNA can be treated in vitro with reductively activated this compound.
-
-
DNA Restriction and Labeling (Optional):
-
For easier visualization and quantification, the DNA can be linearized by digestion with a restriction enzyme that does not cut within the region of interest.
-
The 5' ends of the DNA fragments can be labeled with ³²P using T4 polynucleotide kinase for sensitive detection by autoradiography.
-
-
Denaturation and Renaturation:
-
Denature the DNA by heating at 95°C for 5 minutes followed by rapid cooling on ice, or by treatment with alkali (e.g., 0.1 M NaOH). The presence of an ICL will cause the two strands to rapidly reanneal.
-
-
Agarose Gel Electrophoresis:
-
Prepare a neutral agarose gel (e.g., 1-1.5%).
-
Load the denatured DNA samples alongside a non-denatured control and a DNA ladder.
-
Perform electrophoresis in a neutral buffer (e.g., TBE or TAE) until adequate separation is achieved.
-
-
Visualization and Quantification:
-
Stain the gel with ethidium bromide or SYBR Green and visualize under UV light.
-
If using radiolabeled DNA, dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
Quantify the intensity of the bands corresponding to double-stranded (cross-linked) and single-stranded (non-cross-linked) DNA using densitometry. The percentage of cross-linked DNA can then be calculated.
-
| This compound Conc. (µM) | % Single-Stranded DNA | % Double-Stranded (Cross-linked) DNA |
| 0 | 98.5 | 1.5 |
| 1 | 85.2 | 14.8 |
| 5 | 65.7 | 34.3 |
| 10 | 42.1 | 57.9 |
| 20 | 20.3 | 79.7 |
Note: This table represents example data for illustrative purposes.
Characterization of this compound-DNA Adducts
While the above methods detect the presence of ICLs, they do not provide structural information about the DNA adducts. Mass spectrometry-based approaches are powerful tools for the detailed characterization and quantification of specific DNA adducts.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the separation, identification, and quantification of specific this compound-DNA adducts from a complex mixture. This method requires the enzymatic digestion of DNA to individual nucleosides.
-
DNA Isolation and Digestion:
-
Isolate genomic DNA from this compound-treated cells.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[12]
-
-
Liquid Chromatography Separation:
-
Separate the digested nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A gradient of a polar solvent (e.g., water with a small amount of formic acid) and a non-polar solvent (e.g., acetonitrile or methanol) is typically used.
-
-
Mass Spectrometry Detection and Quantification:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the expected this compound-deoxyguanosine and this compound-deoxyadenosine adducts.[11]
-
The identity of the adducts is confirmed by their retention time and specific fragmentation patterns.
-
Quantification is achieved by comparing the peak areas of the adducts to those of known standards.
-
| Adduct Type | Amount (fmol/µg DNA) at 10 µM this compound |
| This compound-dG Monoadduct | 150.3 |
| This compound-dA Monoadduct | 25.8 |
| This compound-(dG)₂ Interstrand Cross-link | 45.2 |
Note: Hypothetical data to illustrate the type of quantitative information obtained from LC-MS/MS.
Caption: this compound-induced DNA damage response pathway.
Concluding Remarks
The methodologies described provide a robust framework for the comprehensive study of this compound-induced DNA cross-linking. The modified alkaline comet assay and denaturing agarose gel electrophoresis are excellent initial methods for detecting and quantifying ICLs. For detailed structural information and precise quantification of different adduct species, LC-MS/MS is the method of choice. By employing these techniques, researchers can gain valuable insights into the molecular pharmacology of this compound, which is essential for its potential development as a therapeutic agent.
References
- 1. The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 6. Electrophoretic and chromatographic separation methods used to reveal interstrand crosslinking of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agarose Gel Electrophoresis for DNA Analysis [archive.nptel.ac.in]
- 9. Gel electrophoresis - Wikipedia [en.wikipedia.org]
- 10. Isolation and structure of a covalent cross-link adduct between mitomycin C and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/ electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Oligonucleotides Containing Trans Mitomycin C DNA Adducts at N6 of Adenine and N2 of Guanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isomitomycin A Stability Testing in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitomycin A is a fascinating compound, structurally related to the well-known antitumor antibiotic Mitomycin C. It is understood to be an isomer of Mitomycin A, accessible through a reversible rearrangement. Given the therapeutic potential and inherent instability of the mitomycin family, understanding the stability profile of this compound in solution is critical for its potential development as a pharmaceutical agent. A comprehensive stability testing protocol is essential to determine optimal storage conditions, formulation parameters, and shelf-life.
These application notes provide a detailed framework for assessing the chemical stability of this compound in solution. Due to the limited availability of specific stability protocols for this compound, the following methodologies are adapted from established and validated procedures for Mitomycin C.[1][2][3][4] It is imperative that these methods are fully validated for their suitability with this compound before implementation.
Key Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing a stability-indicating analytical method.[5]
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. Note: Mitomycins are known to be highly unstable under alkaline conditions.[6]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C in a light-protected container for 24, 48, and 72 hours.
-
Photostability: Expose the solution (100 µg/mL in purified water) to a calibrated light source according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products.
Instrumentation and Conditions (Adapted from Mitomycin C methods): [7][8]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of water and acetonitrile (e.g., 85:15 v/v) is a good starting point.[8] Gradient elution may be necessary to resolve all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. For Mitomycin C, 365 nm is commonly used.[7][8]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Long-Term Stability Study
Objective: To determine the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a relevant concentration (e.g., 100 µg/mL) in the desired buffer system and final formulation.
-
Storage Conditions:
-
Refrigerated: 2-8°C.
-
Room Temperature: 25°C / 60% RH.
-
Accelerated: 40°C / 75% RH.
-
-
Time Points:
-
Refrigerated and Room Temperature: 0, 1, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, samples are analyzed for the concentration of this compound and the presence of degradation products using the validated stability-indicating HPLC method. Physical parameters such as pH, color, and precipitation should also be monitored.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables.
Table 1: Forced Degradation of this compound (Example Data)
| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | 85.2 | 12.1 | 1.5 | |
| 24 | 60.7 | 28.9 | 5.3 | |
| 0.1 N NaOH, RT | 0 | 100 | 0 | 0 |
| 2 | 45.1 | 40.5 | 8.2 | |
| 8 | <10 | Not Quantifiable | Not Quantifiable | |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 8 | 92.5 | 5.1 | 0.8 | |
| 24 | 78.3 | 15.4 | 2.7 |
Table 2: Long-Term Stability of this compound at 100 µg/mL (Example Data)
| Storage Condition | Time (months) | This compound Remaining (%) | pH | Appearance |
| 2-8°C | 0 | 100 | 6.5 | Clear, colorless |
| 3 | 98.7 | 6.5 | Clear, colorless | |
| 6 | 97.2 | 6.4 | Clear, colorless | |
| 12 | 95.1 | 6.4 | Clear, colorless | |
| 25°C / 60% RH | 0 | 100 | 6.5 | Clear, colorless |
| 3 | 91.3 | 6.3 | Clear, colorless | |
| 6 | 84.5 | 6.2 | Clear, colorless | |
| 12 | 70.8 | 6.1 | Faint yellow tint |
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound stability assessment.
Signaling Pathway of Mitomycin Reductive Activation and DNA Cross-Linking
As this compound is an isomer of Mitomycin A, it is presumed to follow a similar bioactivation pathway to exert its potential cytotoxic effects. The following diagram illustrates the generally accepted mechanism for Mitomycins.
References
- 1. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Chemical stability of the antitumor drug mitomycin C in solutions for intravesical instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the chemical stability of various mitomycin C solutions used in glaucoma filtering surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative aspects of the degradation of mitomycin C in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasma mitomycin C concentrations determined by HPLC coupled to solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Isomitomycin A for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitomycin A is a fascinating and complex molecule belonging to the mitomycin family of natural products. These compounds are renowned for their potent antitumor properties, which stem from their ability to act as bioreductive alkylating agents, ultimately leading to DNA cross-linking and cell death. This compound, a rearrangement product of Mitomycin A, presents a unique structural scaffold that has intrigued synthetic chemists and pharmacologists alike. The derivatization of the this compound core offers a promising avenue for the development of novel anticancer agents with potentially enhanced biological activity, improved selectivity, and reduced toxicity compared to clinically used mitomycins like Mitomycin C.
The core principle behind the enhanced activity of derivatized this compound lies in the modification of its physicochemical properties, such as lipophilicity and electronic characteristics, which can influence its cellular uptake, bioreductive activation, and interaction with target macromolecules. Structure-activity relationship (SAR) studies on related mitomycin analogs have demonstrated that modifications at various positions of the mitosane core can significantly impact their antitumor efficacy.[1] This document provides an overview of derivatization strategies, protocols for synthesis and biological evaluation, and insights into the mechanism of action of these novel compounds.
Data Presentation: Comparative Biological Activity
While specific quantitative data for a wide range of this compound derivatives are limited in publicly available literature, the following table summarizes the cytotoxic activity of a novel mitomycin derivative (a mitomycin-conjugate whose mitosane moiety is linked to a N-methylpyrrole carboxamide, here denoted as Compound 3) in comparison to the well-characterized Mitomycin C (MC) and its analog 10-decarbamoyl mitomycin C (DMC). This data provides a valuable reference for the potential enhancements in biological activity that can be achieved through derivatization.[2]
| Compound | Cell Line | IC50 (µM) after 24h treatment |
| Mitomycin C (MC) | MCF-7 (Breast Cancer, p53 wild-type) | > 100 |
| MDA-MB-468 (Breast Cancer, p53 mutant) | 48 | |
| MCF-10A (Non-cancerous breast) | 7.5 | |
| 10-decarbamoyl mitomycin C (DMC) | MCF-7 | 30 |
| MDA-MB-468 | 20 | |
| MCF-10A | 15 | |
| Compound 3 (Mitomycin-conjugate) | MCF-7 | 15 |
| MDA-MB-468 | 12 | |
| MCF-10A | 10 |
Data extracted from a study on the cytotoxicity of three mitomycins. The neutral red assay was used to determine cell viability.[2]
Experimental Protocols
General Protocol for the Synthesis of 7-N-Substituted Mitomycin Analogs
This protocol provides a general framework for the synthesis of novel mitomycin analogs by nucleophilic substitution at the C-7 position. This compound, possessing a similar core, can be derivatized using analogous strategies, although specific reaction conditions may require optimization.
Materials:
-
Mitomycin A or a suitable precursor
-
Desired primary or secondary amine
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve Mitomycin A in the chosen anhydrous solvent under an inert atmosphere.
-
Add the desired amine to the solution. The molar ratio of the amine to Mitomycin A may need to be optimized.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography on silica gel, to obtain the desired 7-N-substituted analog.
-
Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (test compound)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control and untreated cells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway: Downregulation of the MAPK/ERK Pathway
Mitomycin C and its analogs have been shown to exert their cytotoxic effects in part through the downregulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Downregulation of the MAPK/ERK signaling pathway by this compound derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
The following workflow outlines the key steps involved in the derivatization of this compound and the subsequent evaluation of the biological activity of the synthesized analogs.
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
The derivatization of this compound represents a compelling strategy in the quest for novel and more effective anticancer therapeutics. By rationally modifying the core structure, it is possible to modulate the compound's biological activity, potentially leading to derivatives with enhanced potency and improved pharmacological profiles. The protocols and data presented herein provide a foundational framework for researchers to embark on the synthesis and evaluation of new this compound analogs. Further exploration of the structure-activity relationships and the elucidation of the precise molecular mechanisms of action of these novel compounds will be crucial for advancing this promising class of molecules towards clinical application.
References
Using Isomitomycin A as a Probe for DNA Repair Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Isomitomycin A: Detailed experimental data and protocols specifically for this compound are scarce in publicly available scientific literature. This compound is known as a product of the intramolecular rearrangement of Mitomycin A.[1] Due to the structural similarity and the wealth of information available for the closely related and well-characterized compound, Mitomycin C (MMC), this document will use MMC as a representative bioreductive alkylating agent to provide detailed application notes and protocols for studying DNA repair pathways. Researchers using this compound should consider these protocols as a starting point and may need to optimize conditions based on the specific properties of this compound, such as its higher lipophilicity and potentially greater potency compared to MMC.[2][3][4]
Introduction
This compound, like other mitomycins, is a potent DNA crosslinking agent. Its mechanism of action involves bioreductive activation within the cell, leading to the formation of highly reactive species that alkylate DNA, forming monoadducts and interstrand crosslinks (ICLs).[5][6] These ICLs are particularly cytotoxic as they block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7] The cellular response to this extensive DNA damage involves the activation of multiple DNA repair pathways, making this compound and its analogs valuable tools for probing the functionality and efficiency of these critical cellular processes.
This document provides detailed application notes and protocols for utilizing this compound (using Mitomycin C as a model) to investigate key DNA repair pathways, including the Fanconi Anemia (FA) pathway, Ataxia Telangiectasia and Rad3-related (ATR)/Checkpoint Kinase 1 (Chk1) signaling, Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).
Data Presentation
The following tables summarize quantitative data on the effects of Mitomycin C on cell viability and DNA damage. These values can serve as a reference for designing experiments with this compound, though specific potencies may differ.
Table 1: Cytotoxicity of Mitomycin C in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) | Citation |
| EMT6 (mouse mammary tumor) | Clonogenic Assay | ~1.5 (hypoxic) | 1 | [8] |
| HT-29 (human colon adenocarcinoma) | MTT Assay | Not specified, but cytotoxicity is correlated with quinone reduction potential | Not specified | [2] |
| A549 (human lung carcinoma) | MTT Assay | Not specified, but cytotoxicity is correlated with quinone reduction potential | Not specified | [2] |
| MCF-7 (human breast adenocarcinoma) | MTT Assay | Not specified, but cytotoxicity is correlated with quinone reduction potential | Not specified | [2] |
| 8226 (human myeloma) | In vitro cytotoxicity | MMC less potent than Mitomycin A | Not specified | [2] |
| HepG2 (human liver cancer) | MTT Assay | >5 | 24 | [9] |
Table 2: Quantification of Mitomycin C-Induced DNA Damage
| Cell Line | Damage Endpoint | Method | Observations | Citation |
| EMT6 | DNA Crosslinks | Alkaline Elution | Increased crosslinks in hypoxic vs. aerobic cells | [10] |
| Chick Embryo Tissues | DNA Adducts | 32P-Postlabeling | 4 adducts detected, maximal levels at 6h post-treatment | [11] |
| Human Lymphocytes | Interstrand Crosslinks | Host Cell Reactivation | Repair of MMC lesions observed | [11] |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Repair
This compound, upon bioreductive activation, generates reactive intermediates that form covalent adducts with DNA, primarily at guanine residues. This leads to the formation of monoadducts and highly cytotoxic interstrand crosslinks (ICLs). The presence of these lesions triggers a complex cellular response involving multiple DNA repair pathways.
Caption: Overview of this compound activation, DNA damage, and subsequent activation of DNA repair pathways.
Experimental Workflow: Assessing DNA Repair Capacity
A general workflow to investigate the role of a specific DNA repair pathway in response to this compound-induced damage involves comparing the cellular outcomes in proficient versus deficient cells.
Caption: A generalized experimental workflow for studying the impact of DNA repair pathways on sensitivity to this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line and to calculate the IC50 value.
Materials:
-
This compound (or Mitomycin C)
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Alkaline Comet Assay for DNA Crosslink Detection
Objective: To detect and quantify this compound-induced DNA interstrand crosslinks. This modified comet assay introduces a secondary DNA damaging agent (e.g., X-rays or hydrogen peroxide) to create strand breaks. The presence of crosslinks will impede the migration of this fragmented DNA.
Materials:
-
This compound (or Mitomycin C)
-
Cell line of interest
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
X-ray source or hydrogen peroxide (H2O2)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a desired period.
-
Slide Preparation: Prepare a base layer of 1% NMPA on a microscope slide.
-
Cell Embedding: Mix approximately 1 x 10^5 treated cells with 0.5% LMPA at 37°C and layer onto the NMPA-coated slide. Allow to solidify on ice.
-
Induction of Strand Breaks: Expose the slides to a fixed dose of X-rays (e.g., 5-10 Gy) on ice or treat with H2O2 (e.g., 100 µM for 10 minutes on ice) to induce random DNA strand breaks.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and incubate for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining: Stain the DNA with a suitable fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to quantify the tail moment or percentage of DNA in the tail. A decrease in tail length/moment in this compound-treated cells compared to the control (X-ray or H2O2 only) indicates the presence of DNA crosslinks.
Protocol 3: Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks (DSBs) as a marker of DNA damage by staining for phosphorylated H2AX (γH2AX).
Materials:
-
This compound (or Mitomycin C)
-
Cells grown on coverslips in a multi-well plate
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DSBs.
Conclusion
This compound, and its well-studied analog Mitomycin C, are invaluable chemical probes for elucidating the intricate network of DNA repair pathways within cells. The protocols and data presented here provide a robust framework for researchers to investigate how cells respond to and repair the severe DNA damage induced by these agents. By comparing the effects of this compound in DNA repair proficient and deficient cell lines, scientists can gain deeper insights into the mechanisms of these pathways and their roles in maintaining genomic stability and cell survival, which is critical for the development of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Selective activation of mitomycin A by thiols to form DNA cross-links and monoadducts: biochemical basis for the modulation of mitomycin cytotoxicity by the quinone redox potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for mitomycin C and mitomycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 8. Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and DNA crosslinks produced by mitomycin analogs in aerobic and hypoxic EMT6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of mitomycin C-DNA adducts in vivo by 32P-postlabeling: time course for formation and removal of adducts and biochemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Activation of Isomitomycin A In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro reductive activation of Isomitomycin A, a potent antitumor antibiotic. The activation of this compound is a critical step for its cytotoxic activity, which proceeds through the reduction of its quinone moiety to a hydroquinone. This transformation initiates a cascade of reactions, ultimately leading to the alkylation of DNA. This document outlines two primary methods for in vitro activation: enzymatic reduction using DT-diaphorase and chemical reduction using dithiothreitol (DTT).
Introduction
This compound, a member of the mitomycin family, acts as a prodrug that requires reductive activation to exert its biological effects.[1] The core mechanism involves a two-electron reduction of the quinone ring to form a hydroquinone intermediate. This intermediate is unstable and undergoes rearrangement to form a reactive electrophile that can cross-link DNA, leading to cell death. Understanding the in vitro activation of this compound is crucial for studying its mechanism of action, developing new analogs, and optimizing its therapeutic application.
The protocols described herein provide methods for both enzymatic and chemical reduction of this compound, along with techniques for monitoring the reaction and analyzing the products.
Reductive Activation Pathway of this compound
The reductive activation of this compound is a multi-step process that begins with the reduction of the quinone. This can be achieved enzymatically by reductases such as DT-diaphorase or chemically by reducing agents like thiols. The resulting hydroquinone is the pivotal intermediate that, after a series of rearrangements, generates a highly reactive species capable of DNA alkylation.
Caption: Reductive activation pathway of this compound.
Experimental Protocols
This section details the protocols for the enzymatic and chemical reductive activation of this compound.
Protocol 1: Enzymatic Reductive Activation using DT-Diaphorase
DT-diaphorase (NAD(P)H:quinone oxidoreductase 1) is a flavoprotein that catalyzes the two-electron reduction of quinones.[2] This enzyme is a key player in the bioactivation of mitomycins.
Materials:
-
This compound
-
Human or rat recombinant DT-diaphorase (NQO1)
-
NADPH or NADH
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO (for stock solution of this compound)
-
UV-Vis Spectrophotometer
-
HPLC system with a C18 column
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare a 10 mM stock solution of NADPH or NADH in Tris-HCl buffer. Prepare fresh before use.
-
Prepare a 1 mg/mL solution of DT-diaphorase in Tris-HCl buffer. Store on ice.
-
Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA.
-
-
Enzymatic Reaction:
-
In a 1.5 mL microcentrifuge tube, combine the following in the order listed:
-
Reaction buffer to a final volume of 1 mL.
-
This compound stock solution to a final concentration of 50 µM.
-
DT-diaphorase to a final concentration of 1-5 µg/mL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH or NADH to a final concentration of 200 µM.
-
Incubate the reaction at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Monitoring the Reaction:
-
The reduction of this compound can be monitored by the decrease in absorbance at its characteristic wavelength (around 360 nm) and the concomitant decrease in NADPH absorbance at 340 nm using a UV-Vis spectrophotometer.[3][4][5]
-
To stop the reaction for endpoint analysis, add 100 µL of ice-cold 1 M perchloric acid. Centrifuge to pellet the precipitated protein.
-
-
Analysis of Products:
-
Analyze the supernatant from the stopped reaction by reverse-phase HPLC to separate and quantify the remaining this compound and its reduced products.
-
A suitable mobile phase could consist of a gradient of acetonitrile in water with 0.1% formic acid.[6] Detection can be performed using a PDA detector scanning from 200-600 nm.
-
Quantitative Data Summary (Enzymatic Activation)
| Parameter | Value/Range | Notes |
| This compound Conc. | 10-100 µM | |
| DT-diaphorase Conc. | 1-10 µg/mL | Titrate for optimal activity. |
| NADPH/NADH Conc. | 100-500 µM | Should be in excess. |
| pH | 7.0-7.8 | DT-diaphorase activity is pH-dependent.[7] |
| Temperature | 37°C | |
| Incubation Time | 0-60 min | Dependent on desired conversion. |
Protocol 2: Chemical Reductive Activation using Dithiothreitol (DTT)
DTT is a strong reducing agent commonly used to reduce disulfide bonds, but it is also effective in reducing quinones.[7][8] Mitomycin A, a close analog of this compound, is readily activated by thiols.[4]
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
Phosphate buffer (50 mM, pH 7.4)
-
DMSO
-
UV-Vis Spectrophotometer
-
HPLC system with a C18 column
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare a 1 M stock solution of DTT in deionized water. Prepare fresh.
-
-
Chemical Reduction:
-
In a 1.5 mL microcentrifuge tube, add phosphate buffer to a final volume of 1 mL.
-
Add the this compound stock solution to a final concentration of 50 µM.
-
Initiate the reaction by adding DTT to a final concentration of 1-10 mM.
-
Incubate at room temperature or 37°C, protected from light.
-
-
Monitoring the Reaction:
-
Monitor the reduction of this compound by observing the color change of the solution (from purple/blue to colorless) and by measuring the decrease in absorbance at its characteristic wavelength using a UV-Vis spectrophotometer.[9]
-
-
Analysis of Products:
-
At desired time points, take an aliquot of the reaction mixture and directly analyze by HPLC as described in Protocol 1.
-
Quantitative Data Summary (Chemical Activation)
| Parameter | Value/Range | Notes |
| This compound Conc. | 10-100 µM | |
| DTT Conc. | 1-10 mM | Higher concentrations lead to faster reduction. |
| pH | 7.0-8.0 | The reducing power of DTT is pH-dependent.[10] |
| Temperature | 25-37°C | |
| Incubation Time | 0-120 min |
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro reductive activation of this compound.
Caption: General workflow for in vitro reductive activation.
Stability and Handling of this compound
This compound, like other mitomycins, is sensitive to light and pH. Stock solutions should be stored at low temperatures (-20°C or below) and protected from light to prevent degradation.[11][12][13][14][15] The stability of mitomycin C solutions is known to be affected by pH, with degradation occurring more rapidly at acidic pH.[14] It is recommended to prepare fresh dilutions of this compound in the appropriate buffer immediately before use.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro reductive activation of this compound. Researchers can adapt these methods to suit their specific experimental needs. Careful control of reaction conditions, particularly pH and reductant concentration, is essential for achieving reproducible results. The use of analytical techniques such as UV-Vis spectroscopy and HPLC is critical for monitoring the reaction and quantifying the products of activation. These methods will aid in the further elucidation of the mechanism of action of this compound and the development of related compounds.
References
- 1. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function studies of DT-diaphorase (NQO1) and NRH: quinone oxidoreductase (NQO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. [PDF] UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation. | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dissociation and reduction of covalent β-lactoglobulin-quinone adducts by dithiothreitol, tris(2-carboxyethyl)phosphine, or sodium sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. scholar.utc.edu [scholar.utc.edu]
- 10. agscientific.com [agscientific.com]
- 11. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical stability of the antitumor drug mitomycin C in solutions for intravesical instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
"Isomitomycin A as a potential inhibitor for SARS-CoV-2 studies"
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The global effort to identify novel therapeutic agents against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has led to the investigation of a wide array of natural and synthetic compounds. Computational, or in silico, screening methods have been instrumental in rapidly identifying potential viral inhibitors. One such candidate that has emerged from these studies is Isomitomycin A.
In silico modeling has suggested that this compound is a potential inhibitor of SARS-CoV-2.[1] The proposed mechanism of action is the targeting of the human angiotensin-converting enzyme 2 (hACE2) binding site on the surface (Spike) glycoprotein of the virus.[1] This interaction is critical for viral entry into host cells. These computational findings position this compound as a molecule of interest for further investigation through in vitro and in vivo studies to validate its potential antiviral activity and elucidate its precise mechanism of inhibition.
These application notes provide an overview of the current understanding of this compound as a potential SARS-CoV-2 inhibitor and offer generalized experimental protocols for its validation in a research setting.
Putative Mechanism of Action
In silico studies suggest that this compound may function by sterically hindering the interaction between the SARS-CoV-2 Spike protein's Receptor Binding Domain (RBD) and the host cell's hACE2 receptor. By binding to the hACE2 binding site on the Spike protein, this compound could block the initial attachment of the virus to the host cell, a critical step in the viral lifecycle.
Caption: Proposed mechanism of this compound inhibiting SARS-CoV-2 entry.
Quantitative Data Summary
Currently, there is no publicly available in vitro or in vivo quantitative data for the inhibitory activity of this compound against SARS-CoV-2. The suggestion of its potential is based on computational modeling. Future experimental validation is required to determine key parameters such as IC50 and EC50 values.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 Spike Glycoprotein (hACE2 binding site) | In silico | Not Applicable | Not Determined | Not Determined | Basak H K, et al. (2022) |
| This compound | SARS-CoV-2 | In vitro (e.g., Plaque Reduction Assay) | Not Determined | Not Determined | Not Determined | To be determined |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the antiviral efficacy of this compound against SARS-CoV-2.
Pseudovirus Neutralization Assay
This assay is a safe and effective method to screen for inhibitors of viral entry. It utilizes a replication-deficient viral core (e.g., from VSV or lentivirus) pseudotyped with the SARS-CoV-2 Spike protein and expressing a reporter gene (e.g., luciferase or GFP).
Materials:
-
This compound (stock solution of known concentration)
-
SARS-CoV-2 Spike-pseudotyped virus
-
Host cells expressing hACE2 (e.g., HEK293T-hACE2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (white, clear-bottom for luciferase; clear for GFP)
-
Reporter gene assay reagent (e.g., Luciferase substrate)
-
Plate reader (luminometer or fluorescence microscope)
-
Positive control inhibitor (e.g., neutralizing antibody)
-
Negative control (e.g., DMSO)
Methodology:
-
Cell Seeding: Seed hACE2-expressing host cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate at 37°C, 5% CO2 overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Virus-Compound Incubation: In a separate plate, mix equal volumes of the diluted compound and the pseudovirus suspension. Incubate at 37°C for 1 hour.
-
Infection: Remove the medium from the seeded cells and add the virus-compound mixture.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours.
-
Data Acquisition:
-
For luciferase: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
For GFP: Quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT) with Authentic SARS-CoV-2
This is the gold standard assay for determining the infectivity of a virus and the efficacy of an inhibitor. This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Materials:
-
This compound
-
Authentic SARS-CoV-2 virus stock of known titer
-
Vero E6 cells
-
Cell culture medium
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Methodology:
-
Cell Seeding: Seed Vero E6 cells in multi-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Virus-Compound Incubation: Mix the diluted compound with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate at 37°C for 1 hour.
-
Infection: Add the virus-compound mixture to the washed cell monolayers. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 2-3 days until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value.
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
This compound
-
Host cells (the same type used in the antiviral assays)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as for the antiviral assays.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI = CC50/IC50) can then be calculated to assess the therapeutic window.
Experimental Workflow Visualization
Caption: Experimental workflow for validating a potential SARS-CoV-2 inhibitor.
References
Troubleshooting & Optimization
"troubleshooting Isomitomycin A solubility for in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomitomycin A. The following information is primarily based on data for the closely related compound, Mitomycin C, due to the limited availability of specific solubility data for this compound. These recommendations should serve as a strong starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions of this compound, anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1][2] Dimethylformamide (DMF) can also be used as an alternative.[1] It is crucial to use an anhydrous solvent to prevent the introduction of water, which can lead to premature precipitation of the compound.
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer or cell culture medium. What happened?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility. The organic solvent disperses, leaving the hydrophobic this compound molecules to aggregate and precipitate. This can be caused by:
-
An overly concentrated stock solution.
-
Adding the stock solution too quickly to the aqueous medium without adequate mixing.
-
The final concentration of this compound in the medium exceeding its aqueous solubility limit.
-
Low temperature of the aqueous medium during dilution.
Q3: How can I prevent my this compound from precipitating during dilution?
A3: To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[3]
-
Pre-warm the Medium: Pre-warming your cell culture medium or buffer to 37°C can help improve solubility.
-
Vortexing During Dilution: Add the stock solution to the aqueous medium while gently vortexing or mixing to ensure rapid and even dispersion.
-
Lower Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize both solvent toxicity and the risk of precipitation.[3][4]
Q4: What is the maximum recommended concentration of DMSO in my final in vitro assay?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3][4] Many studies even recommend keeping it at or below 0.1%.[1] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as your experimental samples.[3]
Q5: Is it advisable to heat or sonicate my solution to redissolve precipitated this compound?
A5: Gentle warming (e.g., to 37°C) can aid in dissolving the compound.[5] However, excessive heating is generally not recommended as it can degrade both the this compound and other heat-sensitive components of your cell culture medium. While sonication might help in dispersing small aggregates, it may not result in a true solution and is not a reliable method for significant precipitation. The best approach is to optimize your dilution protocol to prevent precipitation from occurring in the first place.
Q6: How stable is this compound in solution?
A6: Based on data for Mitomycin C, this compound is susceptible to degradation in aqueous solutions, with the rate of degradation being influenced by pH and temperature.[2] Acidic conditions (pH < 7) can lead to significant degradation.[2] Since cellular metabolism can cause the pH of culture media to decrease over time, this is a potential cause for loss of activity.[2] For optimal stability, prepare fresh solutions for each experiment and minimize the time the compound is incubated at 37°C.[2] Stock solutions in anhydrous DMSO are stable for extended periods when stored properly at -20°C or -80°C, protected from light.
Data Presentation
Table 1: Solubility of Mitomycin C (as a proxy for this compound)
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Dimethyl sulfoxide (DMSO) | ~20 | Recommended for high-concentration stock solutions.[1] |
| Dimethylformamide (DMF) | ~20 | An alternative to DMSO for stock solutions.[1] |
| Water / PBS (pH 7.2) | ~0.5 | Poor aqueous solubility.[1] |
| Ethanol | ~0.1 | Lower solubility compared to DMSO and DMF.[1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Potential Effects | Recommendation |
| > 1% | Often cytotoxic to many cell lines.[2] | Avoid |
| 0.5% - 1% | May cause cellular stress and affect experimental readouts.[3] | Use with caution and validate with controls. |
| < 0.5% | Generally considered safe for most cell lines.[3] | Recommended |
| ≤ 0.1% | Ideal for minimizing solvent-induced artifacts.[1] | Best Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, chemical-resistant microcentrifuge tubes
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate the mixture until the this compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed sterile cell culture medium. This results in a 1 mM solution. Mix thoroughly by gentle pipetting.
-
-
Final Dilution:
-
Prepare the final 10 µM working solution by performing a 1:100 dilution of the 1 mM intermediate solution. Add 10 µL of the 1 mM solution to 990 µL of pre-warmed cell culture medium.
-
Alternatively, if not performing an intermediate dilution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This method is less precise for small volumes.
-
-
Mix the final solution thoroughly by gentle pipetting or inverting the tube before adding it to your cells.
-
Use the freshly prepared working solution immediately to minimize the risk of precipitation and degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
Technical Support Center: Optimizing Isomitomycin A Dosage and Exposure Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomitomycin A in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other mitomycins, functions as a potent DNA crosslinking agent.[1] It is a prodrug that requires intracellular reductive activation to become a biologically active alkylating agent.[2][3] Once activated, it forms covalent cross-links primarily between guanine nucleosides in the DNA, which physically blocks DNA replication and transcription.[4][5] This inhibition of DNA synthesis ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[3][6]
Q2: What are the typical effective concentrations for this compound in cell culture?
A2: The effective concentration of this compound is highly dependent on the specific cell line and the duration of the exposure. There is no single optimal concentration. Generally, concentrations can range from the low micromolar (µM) to the millimolar (mM) level.[4] It is critical to perform a dose-response experiment (e.g., an IC50 determination) for each new cell line to identify the effective concentration range for your specific experimental goals.[6]
Q3: How does exposure time affect the cytotoxicity of this compound?
A3: The cytotoxic effect of this compound is time-dependent.[7] A longer exposure time may allow for a lower concentration to achieve the desired level of cell death.[8] Conversely, higher concentrations generally require shorter exposure times.[6] The optimal incubation time is a critical parameter that must be determined empirically for each cell type and drug concentration. Experiments comparing different durations (e.g., 2, 4, 8, 24, 48 hours) are recommended to find the ideal balance for achieving the desired outcome without introducing secondary, off-target effects.[6]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a powder. For cell culture use, it is commonly dissolved in a sterile solvent like Dimethyl Sulfoxide (DMSO) or sterile water to create a concentrated stock solution.[4] Always consult the manufacturer's data sheet for specific solubility information. Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or colder, protected from light.[9][10]
Q5: How stable is this compound in cell culture media?
A5: Mitomycins, including this compound, are known to be unstable in aqueous solutions, especially under acidic conditions (pH < 7) and at 37°C.[9] Cellular metabolism can cause the pH of culture media to decrease over time, which can accelerate the degradation of the compound.[9] One study on Mitomycin C showed a 53% reduction in the amount of active compound after just 60 minutes in culture medium at 38°C.[7] To ensure consistent and reproducible results, it is highly recommended to prepare fresh working solutions from a frozen stock for each experiment and to minimize the duration of incubation when possible.[9]
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well clear, flat-bottom plates
-
Your specific cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours (or until cells are well-adhered and in a logarithmic growth phase).[4]
-
-
Drug Preparation and Treatment:
-
Prepare a series of 2-fold or 10-fold serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A wide range (e.g., 0.01 µM to 1000 µM) is recommended for the initial experiment.[4]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different this compound concentrations to the appropriate wells.
-
Include control wells: "medium only" for background, and "vehicle control" (cells treated with the same final concentration of solvent, e.g., DMSO, as the highest drug concentration) as a negative control.[4]
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours), based on your experimental goals.[4]
-
-
MTT Assay:
-
At the end of the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6]
-
Carefully aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for DNA Damage Response
This protocol can be used to assess the activation of downstream signaling pathways, such as the p53-p21 axis, in response to this compound-induced DNA damage.
Methodology:
-
Cell Treatment: Seed and treat cells in larger format plates (e.g., 6-well or 10 cm dishes) with the desired concentrations of this compound (e.g., based on the IC50 value) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a protein of interest (e.g., Phospho-p53, p21) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Tables
Table 1: Factors Influencing this compound Dosage and Exposure Time
| Factor | Influence on Experiment | Recommendation |
| Cell Line | Sensitivity to DNA crosslinking agents varies greatly among different cell types.[6] | Always perform a dose-response curve for each new cell line. |
| Drug Concentration | Inversely related to the required incubation time.[6] | Test a range of concentrations to find the optimal dose for your desired effect. |
| Exposure Duration | Cytotoxicity is time-dependent; longer exposure can increase cell death.[7][8] | Conduct a time-course experiment (e.g., 2, 8, 24, 48h) to determine the optimal treatment duration. |
| Cell Density | High cell density can reduce the effective drug concentration per cell.[11] | Standardize cell seeding density across all experiments for reproducibility. |
| Culture Medium pH | Acidic pH (<7.0) can accelerate drug degradation but may also increase cell sensitivity.[6][9] | Monitor and control the pH of the medium. Use freshly prepared solutions. |
| Serum Concentration | Serum proteins can bind to the drug, reducing its effective concentration.[7] | If tolerated by the cells, consider reducing serum concentration during treatment. |
Table 2: this compound Stability and Handling Recommendations
| Condition | Stability Concern | Recommendation |
| Aqueous Solution | Unstable; degradation is accelerated by heat and acidic pH.[9] | Prepare fresh working dilutions from a frozen stock immediately before each experiment. |
| Storage (Powder) | Stable when stored desiccated at -20°C.[10] | Follow manufacturer's storage instructions. |
| Storage (Stock Solution) | Store in single-use aliquots at -20°C or colder for up to one month.[10] | Avoid repeated freeze-thaw cycles. |
| Light Exposure | Compound can be light-sensitive.[9] | Store stock solutions and treated cultures protected from light. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxic Effect | Cell Line Resistance: The cell line may be inherently resistant. | Use a positive control cell line with known sensitivity. |
| Drug Instability: this compound degraded in the media.[7] | Prepare fresh solutions for each experiment. Ensure media pH is stable (7.2-7.4). | |
| Insufficient Incubation Time: The exposure period was too short.[7] | Perform a time-course experiment to determine the optimal treatment duration. | |
| Incorrect Concentration: Errors in dilution calculations. | Double-check all calculations and pipette calibrations. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent number of cells per well. | Ensure the cell suspension is homogeneous before and during plating. Use reverse pipetting. |
| Edge Effects: Evaporation from outer wells of the plate.[7] | Avoid using the outer wells or fill them with sterile PBS to maintain humidity. | |
| Pipetting Errors: Inaccurate liquid handling. | Calibrate pipettes regularly. Use new tips for each replicate. | |
| Inconsistent IC50 Values Between Experiments | Degradation of Stock Solution: Repeated freeze-thaw cycles.[7] | Prepare single-use aliquots of the stock solution. |
| Variation in Cell Health/Passage: Cells were at different growth stages or passage numbers. | Use cells within a consistent passage number range and ensure they are healthy and in the log growth phase. | |
| Incubator Fluctuations: Changes in CO2 or temperature. | Regularly calibrate and monitor incubator conditions. | |
| Unexpected Changes in Cell Morphology | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).[9] |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check cultures for contamination under a microscope. |
Visualizations
Signaling and Experimental Workflows
Figure 1. Mechanism of this compound bioactivation and action.
Figure 2. Workflow for optimizing dosage and exposure time.
Figure 3. A logical troubleshooting workflow for this compound experiments.
References
- 1. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new mechanism of action for the anticancer drug mitomycin C: mechanism-based inhibition of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mitomycin C | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
"improving the yield of the Mitomycin A to Isomitomycin A rearrangement"
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the intramolecular rearrangement of Mitomycin A to Isomitomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Mitomycin A to this compound rearrangement?
A1: The transformation is known as the "mitomycins rearrangement" and is understood to be an equilibrium process.[1][2][3] It proceeds through a proposed Michael, retro-Michael mechanism, involving a key isolable intermediate called Albomitomycin A.[1][2][3][4] This rearrangement was a critical strategic step in the total synthesis of Mitomycin C developed by Fukuyama.[1][2][3][4][5][6] The equilibrium generally favors the thermodynamically more stable Mitomycin A form, making the optimization of conditions for the forward reaction crucial.[1][2][3]
Q2: What are the critical factors that influence the yield of this compound?
A2: The yield is highly sensitive to several factors, primarily pH, temperature, and the potential use of catalysts. Mitomycins are notoriously unstable under acidic conditions (pH below 7), which can lead to rapid degradation and side reactions like the opening of the aziridine ring.[5][7][8][9][10] Conversely, neutral to slightly alkaline conditions (pH 7-8.5) enhance stability.[7][11] Lower temperatures (e.g., 5°C) significantly reduce the rate of degradation.[8] While specific catalysts for this rearrangement are not extensively documented in the provided literature, Lewis acids have been employed in other rearrangements during mitomycin syntheses and could influence the reaction.[1][2][3][5]
Q3: What are the common side products, and how can their formation be minimized?
A3: The most common "side product" is the unreacted Mitomycin A, due to the equilibrium nature of the reaction. The primary degradation products arise from the instability of the mitomycin core, especially under acidic conditions, which can cause cleavage of the sensitive aziridine ring.[5] To minimize these byproducts, it is essential to maintain strict pH control (neutral to slightly basic), use low reaction temperatures, and protect the reaction mixture from light.[7][8][12] Starting with highly purified Mitomycin A is also critical to avoid contaminating the product mixture with related impurities.
Q4: How can I effectively monitor the progress of the rearrangement reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the conversion of Mitomycin A to this compound.[13][14][15] Analysis is typically performed on a reverse-phase C18 column.[14] A mobile phase consisting of a gradient of acetonitrile and water, often with an acid modifier like 0.1% formic acid, provides good separation.[13] Detection is best achieved using a UV detector set to approximately 365 nm, the absorbance maximum for the mitomycin quinone system.[14] For more sensitive analysis, LC-MS/MS can be employed.[16][17]
Q5: What are the stability and handling considerations for Mitomycin A and this compound?
A5: Both Mitomycin A and its isomer are sensitive compounds. Aqueous solutions are most stable at a neutral to slightly alkaline pH and should be protected from light.[7][12] Acidic solutions cause rapid degradation.[7][8][9] Stock solutions should be stored at low temperatures (2-8°C) and aliquoted to avoid repeated freeze-thaw cycles.[12] When preparing solutions for administration or reaction, it is crucial to use buffers that maintain a pH above 7.0 to prevent significant loss of material.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion to this compound | 1. Degradation of Starting Material: Mitomycin A is unstable, especially in acidic media.[7][8][9] 2. Suboptimal Reaction Conditions: The equilibrium favors Mitomycin A; conditions may not be sufficient to drive the reaction forward.[1][2][3] 3. Inactive Catalyst: If using a catalyst, it may be inactive or poisoned. | 1. Ensure the purity of Mitomycin A. Use fresh, anhydrous solvents and maintain a neutral or slightly basic pH throughout the reaction. Run the reaction at a reduced temperature.[8] 2. Systematically vary reaction parameters such as temperature, solvent polarity, and reaction time. Consider screening Lewis acid catalysts, as they are known to promote related rearrangements.[1][2][3] 3. Use a fresh source of catalyst and ensure all reagents and glassware are free of potential inhibitors. |
| Multiple Unidentified Peaks in HPLC/TLC | 1. Degradation Products: Acidic pH or elevated temperatures can cause the mitomycin core to decompose.[5][7] 2. Impure Starting Material: The initial Mitomycin A may contain related impurities. | 1. Strictly control the reaction pH to be >7.0. Use the lowest effective temperature. Protect the reaction from light.[8][11] 2. Purify the starting Mitomycin A using reverse-phase chromatography before beginning the rearrangement. |
| Difficulty in Purifying this compound | 1. Co-elution with Mitomycin A: The two isomers have very similar polarities, making separation difficult. 2. Product Instability During Purification: The product may be degrading on the chromatography column (e.g., silica gel). | 1. Use a high-resolution reverse-phase HPLC column with a shallow, optimized gradient. Refer to the HPLC protocol below for a starting point. 2. Use reverse-phase chromatography instead of normal-phase (silica). Ensure the mobile phase is buffered to a neutral pH to prevent on-column degradation. |
Experimental Protocols
Protocol 1: General Procedure for Mitomycin A Rearrangement
Disclaimer: The following is a generalized protocol based on chemical principles governing mitomycins. The reaction is an equilibrium, and yields may be low. Researchers must perform systematic optimization of conditions.
-
Preparation: Dissolve Mitomycin A in a suitable anhydrous solvent (e.g., methanol, THF, or dichloromethane) under an inert atmosphere (Nitrogen or Argon) in a flask protected from light. Ensure the starting material is of high purity.
-
pH Control: Due to the acid sensitivity of Mitomycin A, the reaction should be run under neutral or slightly basic conditions. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine in sub-stoichiometric amounts can be tested to prevent trace acids from causing degradation.
-
Reaction Initiation: While stirring, consider the addition of a Lewis acid catalyst (e.g., AlCl₃, BF₃·Et₂O) to facilitate the rearrangement.[1][2][3] The reaction should be cooled to 0°C or kept at room temperature. Higher temperatures risk degradation.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 1-2 hours). Quench the aliquot with a neutral buffer and analyze via HPLC (see Protocol 2) to determine the ratio of Mitomycin A to this compound.
-
Workup: Once the reaction has reached equilibrium or the desired conversion, quench it by adding a neutral buffer (e.g., phosphate-buffered saline, pH 7.4). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product in vacuo at low temperature. Purify the residue immediately using preparative reverse-phase HPLC with a mobile phase buffered at a neutral pH to isolate this compound from the remaining Mitomycin A and any side products.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
This protocol is a composite based on standard methods for mitomycin analysis.[13][14][15]
| Parameter | Specification |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | Reverse-Phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector Wavelength | 365 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Gradient Program | 10% B to 70% B over 20 minutes, followed by a wash and re-equilibration step. (Note: Gradient must be optimized for baseline separation of isomers). |
Visualizations
Caption: The rearrangement pathway from Mitomycin A to this compound.
Caption: General experimental workflow for the rearrangement and isolation.
Caption: Decision tree for troubleshooting low rearrangement yield.
References
- 1. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Mitomycins syntheses: a recent update [beilstein-journals.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Diminishing the side effect of mitomycin C by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different pH dependency of mitomycin C activity in monolayer and three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of ready-to-administer mitomycin C solutions for intravesical instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravesical mitomycin C efficacy in acidic and alkaline urinary pH: impact on recurrence-free survival rate after TURBT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Mitomycin C on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Validation of an HPLC-MS/MS and wipe procedure for mitomycin C contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of an HPLC-MS/MS and Wipe Procedure for Mitomycin C Contamination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Isomitomycin A Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of Isomitomycin A degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific technical issues that may arise during the LC-MS analysis of this compound and its degradation products.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) for this compound or its Degradation Products | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column degradation.[1] | - Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH. Mitomycins are often analyzed in acidic conditions (e.g., with 0.1% formic acid) to ensure protonation.[2]- Replace the column if it is old or has been used with harsh mobile phases. |
| Low Signal Intensity or Poor Ionization | - Suboptimal ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Inefficient protonation or deprotonation of the analyte.- Ion suppression from matrix components. | - Optimize ESI source parameters for this compound. Positive ion mode is typically used for mitomycins.[3][4]- Ensure the mobile phase is conducive to ionization; adding a small amount of formic acid can aid in protonation.[2]- Improve sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.[5] |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| High Background Noise in Mass Spectra | - Contaminated mobile phase or LC system.- Use of non-volatile buffers.- Contaminated ion source. | - Use LC-MS grade solvents and additives.[1]- Use volatile mobile phase additives like formic acid or ammonium acetate.[3]- Clean the ion source optics and lenses regularly.[1] |
| Difficulty in Identifying Unknown Degradation Product Peaks | - Lack of fragmentation information.- Co-elution of multiple degradation products. | - Perform MS/MS experiments to obtain fragmentation patterns of the unknown peaks.[6]- Optimize the chromatographic gradient to improve the separation of co-eluting peaks.- Compare the obtained mass spectra with known fragmentation patterns of related mitomycin compounds.[6] |
| Sample Carryover Between Injections | - Contamination in the autosampler or injection port.- Strong adsorption of the analyte to column or tubing. | - Implement a robust needle wash protocol in the autosampler method, using a strong solvent.- Inject a blank solvent after a high-concentration sample to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for the analysis of this compound and its degradation products?
A1: A reversed-phase C18 column is commonly used for the analysis of mitomycins and their degradation products.[2] Look for a column with high purity silica and good end-capping to minimize peak tailing. A common dimension is 150 x 2.0 mm with a 3 µm particle size.[7]
Q2: What are the typical mobile phases and gradient conditions for this analysis?
A2: A common mobile phase combination is 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[7] A gradient elution starting with a low percentage of acetonitrile and gradually increasing it is effective for separating the parent drug from its more polar degradation products.[7]
Q3: Which ionization mode is recommended for the mass spectrometric detection of this compound?
A3: Electrospray ionization (ESI) in the positive ion mode is generally recommended for the analysis of mitomycins as they contain basic functional groups that are readily protonated.[3][4]
Q4: How can I confirm the identity of a suspected degradation product?
A4: The identity of a degradation product can be confirmed by using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement and determine its elemental composition.[7] Additionally, tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern, which can be compared to the fragmentation of the parent drug or to previously reported data for similar compounds.[6]
Q5: What are the expected degradation pathways for this compound?
A5: Based on studies of related mitomycins like Mitomycin C, the primary degradation pathways are likely to be hydrolytic.[8] This can involve the opening of the aziridine ring and hydrolysis of other functional groups, leading to the formation of various mitosane and mitosene derivatives.[9]
Quantitative Data Summary
The following table provides a hypothetical summary of mass spectrometric data for this compound and its potential degradation products. These values are illustrative and should be confirmed experimentally.
| Compound | Proposed Identity | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | Parent Drug | 335.1 | 242.1 |
| DP-1 | Hydrolyzed Aziridine Product | 353.1 | 260.1, 242.1 |
| DP-2 | Decarbamoylated Product | 292.1 | 242.1, 199.1 |
| DP-3 | Hydrolyzed Aziridine & Decarbamoylated Product | 310.1 | 260.1, 199.1 |
Experimental Protocols
Detailed Methodology for Stability-Indicating LC-MS Analysis of this compound
This protocol describes a general procedure for the forced degradation of this compound and the subsequent analysis by LC-MS to identify degradation products.
1. Forced Degradation Studies:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject aliquots of the stock solution to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
-
Neutralize the acidic and basic stress samples before injection.
2. Sample Preparation:
-
Dilute the stressed samples to an appropriate concentration with the initial mobile phase.
-
If necessary, perform solid-phase extraction (SPE) for sample clean-up, particularly for samples from complex matrices.[5]
3. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Injection Volume: 5-20 µL.[7]
-
Column Temperature: 30 °C.
-
Gradient Program:
-
Start with 5% Mobile Phase B for 2 minutes.
-
Linearly increase to 95% Mobile Phase B over 18 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
Return to 5% Mobile Phase B and equilibrate for 5 minutes.
-
4. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.[4]
-
Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for quantification.[2]
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.
-
Collision Energy: For MS/MS, use a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation.
Visualizations
Caption: Workflow for the identification of this compound degradation products.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an HPLC-MS/MS and wipe procedure for mitomycin C contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Decomposition of mitomycin and anthracycline cytostatics in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Isomitomycin A in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals working with Isomitomycin A. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in minimizing off-target effects in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound, a member of the mitomycin family, is understood to function primarily as a DNA crosslinking agent upon reductive activation.[1][2] This is its primary on-target effect, leading to inhibition of DNA replication and cell cycle arrest, ultimately inducing apoptosis in rapidly dividing cells.[2][3]
Potential off-target effects, extrapolated from studies on the closely related Mitomycin C, may include:
-
Inhibition of Thioredoxin Reductase (TrxR): Mitomycin C has been shown to inhibit TrxR, a key enzyme in cellular redox control.[4] This can lead to increased oxidative stress and subsequent cellular damage.
-
Generation of Reactive Oxygen Species (ROS): The redox cycling of mitomycins can produce ROS, contributing to cellular toxicity independent of DNA crosslinking.[3]
-
Alkylation of other cellular nucleophiles: Besides DNA, the activated form of mitomycins can potentially alkylate other macromolecules like RNA and proteins, leading to a broader range of cellular disruptions.[4]
Q2: We are observing high levels of cytotoxicity at concentrations where we don't expect significant on-target (DNA crosslinking) activity. What could be the cause?
A2: This is a common indicator of off-target toxicity. Several factors could be at play:
-
Compound Precipitation: At higher concentrations, this compound may precipitate in the culture medium, causing non-specific cell death.
-
Potent Off-Target Engagement: The compound might be strongly interacting with an unintended molecular target that is critical for cell survival.
-
Cell Line Sensitivity: The specific cellular model you are using may have a higher expression of an off-target protein or a lower threshold for oxidative stress.
To troubleshoot this, consider performing a dose-response curve and correlating cytotoxicity with a specific marker of on-target activity (e.g., DNA damage response).
Q3: How can we experimentally distinguish between on-target and off-target effects of this compound?
A3: Several strategies can be employed:
-
Use of a Structurally Related but Inactive Compound: If available, a derivative of this compound that lacks the functional groups for DNA crosslinking but retains the core structure can help identify off-target effects.[5][6]
-
Target Knockdown/Knockout Models: In cell lines where the primary target's pathway is well-defined, knocking down or knocking out key components of the DNA damage response pathway can help determine if the observed effects are dependent on this pathway.
-
Rescue Experiments: If a specific off-target is suspected (e.g., TrxR), overexpression of this target might rescue the cells from the compound's toxic effects at concentrations where off-target effects are predominant.
-
Chemical Proteomics: Techniques like affinity chromatography using a tagged this compound can help identify its binding partners within the cell.
Troubleshooting Guides
Issue 1: High background cytotoxicity obscuring on-target effects.
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | 1. Visually inspect the culture medium for any signs of precipitation. 2. Determine the solubility of this compound in your specific cell culture medium. 3. Prepare fresh stock solutions for each experiment. |
| Off-Target Toxicity | 1. Perform a broad-spectrum kinase or safety panel screening to identify potential off-target interactions.[7] 2. Test the compound in multiple cell lines to assess cell-type-specific toxicity.[7] |
| Cellular Stress Response | 1. Measure markers of oxidative stress (e.g., ROS levels) at various concentrations of this compound. 2. Co-treat with antioxidants (e.g., N-acetylcysteine) to see if it mitigates cytotoxicity at lower concentrations. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Reductive Activation | 1. Ensure consistent levels of reducing agents in the culture medium or consider supplementing with a known reducing agent if appropriate for the experimental context.[1] 2. Hypoxic conditions can enhance the activation of mitomycins; ensure consistent oxygen levels in your cell culture incubator.[8][9] |
| Cell Culture Conditions | 1. Standardize cell density, passage number, and media composition for all experiments. 2. Regularly test for mycoplasma contamination. |
| Compound Handling | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Protect the compound from light if it is light-sensitive. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well plate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessing DNA Damage Response using Western Blot
This protocol is to detect the activation of the DNA damage response pathway, an on-target effect of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-H2A.X, anti-p53)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with various concentrations of this compound for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in the levels of phosphorylated H2A.X and p53 to assess the DNA damage response.
Data Presentation
Table 1: Comparative IC50 Values of this compound Across Different Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 12.5 |
| HEK293 | Embryonic Kidney | 45.1 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Effect of Antioxidant Co-treatment on this compound Cytotoxicity
| This compound (µM) | % Cell Viability (this compound alone) | % Cell Viability (+ N-acetylcysteine) |
| 1 | 95.3 | 98.1 |
| 5 | 78.2 | 89.5 |
| 10 | 55.6 | 75.3 |
| 20 | 30.1 | 58.9 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: On- and off-target pathways of this compound.
Caption: Workflow for dissecting on- and off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Mitomycin used for? [synapse.patsnap.com]
- 3. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 4. A new mechanism of action for the anticancer drug mitomycin C: mechanism-based inhibition of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of mitomycin-related compounds lacking the C1-C2 aziridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Mitomycin-Related Compounds Lacking the C1-C2 Aziridine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activity of mitomycin C for aerobic and hypoxic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomitomycin A Storage and Handling
Disclaimer: Specific stability data for Isomitomycin A is limited in publicly available literature. The following guidelines are based on best practices for the closely related and well-studied compound, Mitomycin C (MMC). Researchers should consider these recommendations as a starting point and perform their own stability assessments for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
Based on data from its analogue, Mitomycin C, the primary factors contributing to degradation are exposure to light, suboptimal pH, elevated temperatures, and repeated freeze-thaw cycles.[1] Acidic conditions, in particular, can lead to significant degradation.[2]
Q2: What is the recommended storage temperature for this compound?
For long-term storage, this compound, particularly in its solid (powder) form, should be stored in a dry, cool, and well-ventilated place, ideally at refrigerated temperatures (2°C to 8°C).[1] For reconstituted solutions, short-term storage (up to 3 months) at 4°C is viable for the related compound Mitomycin C, which retains a significant portion of its activity.[2][3] For maximum long-term stability of solutions, storage in liquid nitrogen (-196°C) is recommended, as this has been shown to prevent activity loss for MMC over six months.[2][3]
Q3: How should I handle this compound to prevent light-induced degradation?
This compound is expected to be light-sensitive, similar to Mitomycin C.[1] Always store both the solid compound and its solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1] All handling and experimental procedures should be performed under subdued light conditions whenever possible.
Q4: What is the optimal pH for storing this compound in solution?
Aqueous solutions of the related compound Mitomycin C exhibit the greatest stability in a neutral to slightly alkaline pH range of 7-8.[1][4] Acidic conditions should be strictly avoided as they accelerate degradation.[2]
Q5: What solvents are recommended for reconstituting and storing this compound?
For reconstitution, sterile Water for Injection is a common choice. However, for storage, the choice of solvent can impact stability. While some studies have used 0.9% sodium chloride, precipitation has been observed under certain conditions.[5] Dissolution in Water for Injection has shown stability for several days at room temperature when protected from light.[5] Long-term storage in dextrose solutions should be avoided due to pH-dependent instability.[6]
Q6: How can I minimize degradation from repeated freeze-thaw cycles?
To avoid the detrimental effects of repeated freezing and thawing, it is highly recommended to aliquot reconstituted this compound solutions into single-use volumes before freezing.[1] This practice ensures that the main stock remains frozen and undisturbed until needed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | - Review storage temperature. For solutions, consider storage at -20°C or -196°C for longer stability. - Ensure the compound and its solutions are protected from light. - Check the pH of the solution; adjust to a neutral or slightly alkaline pH if appropriate for your experimental system. |
| Precipitate observed in refrigerated solutions | Low solubility or precipitation at lower temperatures, especially in saline solutions. | - Consider storing at room temperature for short-term use if stability data permits. Some MMC solutions are more stable at room temperature than refrigerated in certain buffers.[5] - If refrigeration is necessary, try reconstituting in a different solvent system, such as sterile water, after consulting solubility data. |
| Discoloration of the compound or solution | Chemical degradation. | - Discard the degraded stock. - Review handling procedures to ensure minimal exposure to light, incompatible solvents, or extreme pH. - Prepare fresh solutions from a properly stored solid compound. |
Quantitative Stability Data (for Mitomycin C as an analogue)
| Storage Temperature | Solvent/Form | Duration | Remaining Activity/Concentration | Reference |
| +22°C (Room Temp) | Solution | 1 week | ~90% | [2][3] |
| +4°C (Refrigerator) | Solution | 3 months | ~78-90% | [2][3] |
| -20°C (Freezer) | Solution | 1 month | ~90% | [2][3] |
| -20°C (Freezer) | Solution | 6 months | ~48% | [3] |
| -196°C (Liquid N₂) | Solution | 6 months | No significant reduction | [2][3] |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a method to determine the stability of this compound under various storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate-buffered saline at pH 5, 7, and 8)
-
Amber vials and light-protective foil
-
Calibrated HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Temperature-controlled storage units (refrigerator, freezer, incubator)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or methanol) to a known concentration (e.g., 1 mg/mL).[7] This should be done under subdued light.
-
From the stock solution, prepare aliquots in amber vials under different conditions to be tested:
-
Temperature: Store aliquots at +22°C, +4°C, -20°C, and -80°C.
-
pH: Dilute the stock solution in buffers of pH 5, 7, and 8 and store at a designated temperature.
-
Light Exposure: Store one set of aliquots in clear vials exposed to ambient light and a parallel set in amber vials wrapped in foil.
-
3. Time-Point Analysis:
-
Analyze the samples at designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months).
-
At each time point, retrieve the samples from their respective storage conditions. If frozen, allow them to thaw to room temperature.
-
Inject a defined volume of each sample into the HPLC system.
4. HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A C18 reverse-phase column is a common starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water or a suitable buffer.
-
Use a UV detector set to the maximum absorbance wavelength of this compound.
-
Quantify the peak area of the intact this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining compound against time for each storage condition to determine the degradation kinetics.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. Chemical stability of the antitumor drug mitomycin C in solutions for intravesical instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to Isomitomycin A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomitomycin A. The information provided is primarily based on the well-characterized mechanisms of the closely related compound, Mitomycin C (MMC), due to the limited specific research on this compound resistance. Given their structural and functional similarities as mitomycinoid alkaloids, the mechanisms of action and resistance are expected to be highly conserved.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other mitomycins, acts as a bioreductive alkylating agent.[1] In the cellular environment, it undergoes enzymatic reduction of its quinone ring, which activates the molecule.[2] This activation transforms this compound into a highly reactive species that can alkylate DNA, leading to the formation of interstrand cross-links (ICLs).[2] These ICLs prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately induces cell death.[2][3] This cytotoxic activity is particularly effective against rapidly dividing cancer cells.[3]
Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the likely mechanisms of acquired resistance?
Acquired resistance to mitomycins is a multifactorial phenomenon. Based on studies with Mitomycin C, the primary mechanisms of resistance are likely to be:
-
Reduced Drug Activation: this compound is a prodrug that requires enzymatic activation.[2] A primary resistance mechanism is the decreased expression or activity of the reductase enzymes responsible for this activation, such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase) and NADPH:cytochrome P450 reductase.[2][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell.[2][5] This reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effect.
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by this compound.[2] The Homologous Recombination (HR) pathway is particularly important for repairing the interstrand cross-links caused by mitomycins.[2]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of survival pathways, such as the PI3K/Akt pathway, can promote cell survival and inhibit apoptosis, making cells more resistant to this compound-induced cell death.[6]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To dissect the specific resistance mechanism in your cell line, a series of experiments can be performed. The following troubleshooting guide provides a workflow for this investigation.
Troubleshooting Guide: Investigating this compound Resistance
| Problem | Potential Cause | Suggested Experiment |
| Decreased sensitivity to this compound (Increased IC50) | Reduced Drug Activation | Western Blot Analysis: Compare the protein expression levels of NQO1 and NADPH:cytochrome P450 reductase in your resistant cell line versus the parental, sensitive cell line. |
| Increased Drug Efflux | Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent substrate Rhodamine 123. Increased efflux in the resistant line, which can be reversed by an ABC transporter inhibitor (e.g., Verapamil), suggests the involvement of these pumps. | |
| Enhanced DNA Repair | Comet Assay or γ-H2AX Staining: Assess the level of DNA damage and repair. Resistant cells may show faster resolution of DNA damage after this compound treatment. | |
| Activation of Pro-Survival Pathways | Western Blot Analysis: Examine the phosphorylation status of key proteins in survival pathways, such as Akt, in resistant versus sensitive cells following this compound treatment. |
Strategies to Overcome this compound Resistance
Synergistic Drug Combinations
A primary strategy to overcome resistance is the use of combination therapies. By targeting multiple pathways simultaneously, synergistic drug combinations can enhance therapeutic efficacy.
Table 1: Synergistic Combinations with Mitomycin C (Applicable to this compound)
| Combination Agent | Mechanism of Synergy | Observed Effect |
| Doxorubicin | Both are DNA damaging agents. The combination leads to a supra-additive increase in DNA double-strand breaks. | Enhanced tumor cell killing in breast cancer cells. |
| Cisplatin | Both are DNA alkylating agents, but with different cross-linking patterns. | Synergistic antitumor activity against human gastric cancer xenografts. |
| Gemcitabine | Sequential administration can enhance the efficacy of each other. | Evaluated in a Phase II clinical trial for upper tract urothelial carcinoma. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Resistance Markers
-
Protein Extraction: Lyse the sensitive and resistant cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NQO1, ABCB1, p-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between sensitive and resistant cells.
Visualizing Mechanisms and Workflows
Caption: Key mechanisms of this compound action and cellular resistance.
Caption: Experimental workflow to identify this compound resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 4. [Mechanism of resistance to mitomycin C in a human bladder cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular resistance to mitomycin C is associated with overexpression of MDR-1 in a urothelial cancer cell line (MGH-U1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Isomitomycin A Delivery Methods for In Vivo Studies
Welcome to the technical support center for Isomitomycin A in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the formulation and delivery of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of this compound?
A1: The primary challenges in the in vivo delivery of this compound, similar to the closely related and more extensively studied Mitomycin C (MMC), include poor aqueous solubility, chemical instability, rapid clearance from circulation, and significant systemic toxicity.[1][2][3][4] Conventional formulations of MMC, for instance, often lead to non-specific interactions and adverse side effects, which has limited its clinical application.[1][4]
Q2: What advanced delivery systems can be used to overcome these challenges?
A2: Several advanced drug delivery systems have been explored to enhance the therapeutic index of mitomycins like this compound. These include:
-
Liposomal formulations: Encapsulating the drug in lipid bilayers can improve solubility, prolong circulation time, and reduce toxicity.[5][6][7][8]
-
Polymeric micelles: These self-assembling nanostructures can solubilize hydrophobic drugs like this compound, offering sustained release and improved pharmacokinetic profiles.[1]
-
Polymer-drug conjugates (PDCs): Covalently attaching this compound to a polymer backbone can enhance its stability and allow for targeted delivery.[9][10][11][12][13]
Q3: How does this compound exert its cytotoxic effects?
A3: this compound, like other mitomycinoids, is a prodrug that requires reductive activation within the cell to become a potent DNA alkylating agent.[14][15] Once activated, it can form interstrand cross-links in DNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[15][16] This process can also generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[14][15] The DNA damage response can trigger various signaling pathways, including those involving p53, RAS, and MAPK/ERK.[15][17]
Q4: What are the key pharmacokinetic parameters to consider for in vivo studies with this compound formulations?
A4: Key pharmacokinetic parameters for evaluating this compound delivery systems, based on studies with MMC, include:
-
Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half. Advanced formulations aim to prolong the half-life.[1][18][19]
-
Area Under the Curve (AUC): Represents the total drug exposure over time. Higher AUC values often correlate with better efficacy.[1][20]
-
Clearance (CL): The rate at which the drug is removed from the body. Lower clearance indicates a longer circulation time.[1][18][19]
-
Volume of Distribution (Vd): Indicates the extent of drug distribution in the body tissues.[18][19][20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound during formulation. | This compound, like MMC, has low aqueous solubility.[2][3][21] | - Utilize co-solvents or solubilizing agents, being mindful of their in vivo compatibility.- For MMC, heating solutions to 50°C has been shown to improve solubility, but stability must be monitored.[2][3][21][22]- Employ nanotechnology-based delivery systems such as liposomes or polymeric micelles designed to encapsulate hydrophobic drugs.[1][23] |
| Low drug loading efficiency in nanoparticles/liposomes. | - Inefficient encapsulation method.- Poor interaction between the drug and the carrier material. | - Optimize the drug-to-lipid or drug-to-polymer ratio.[11]- For liposomes, consider using a remote loading method if the drug has ionizable groups.- For polymeric micelles, ensure the hydrophobic core is compatible with this compound. |
| Rapid clearance and low tumor accumulation of the formulation in vivo. | - Uptake by the reticuloendothelial system (RES).- Small particle size leading to rapid renal clearance.- Instability of the formulation in the bloodstream. | - PEGylate the surface of nanoparticles or liposomes to create a "stealth" coating that evades the RES and prolongs circulation.[1]- Optimize the particle size to be within the range of 10-200 nm for effective tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[24]- Ensure the formulation is stable under physiological conditions by performing in vitro release studies in plasma. |
| High systemic toxicity observed in animal models. | - Premature release of the drug from the delivery vehicle.- Non-specific distribution of the formulation to healthy tissues. | - Design the delivery system for sustained or triggered release at the tumor site. This can be achieved through pH-sensitive linkers or polymers.[10][12]- Incorporate targeting ligands (e.g., antibodies, peptides, folic acid) on the surface of the delivery vehicle to enhance accumulation in tumor tissue.[25] |
| Inconsistent or non-reproducible experimental results. | - Variability in formulation preparation.- Inconsistent administration procedures.- High inter-animal variability. | - Standardize all experimental protocols, including formulation preparation, particle size and drug load characterization, and administration route and volume.[26]- Increase the number of animals per group to ensure statistical power.[27]- Include appropriate positive and negative controls in every experiment.[26] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Mitomycin C (MMC) Formulations
| Formulation | Animal Model | Half-life (t½) | AUC (Area Under the Curve) | Clearance (CL) | Reference |
| Free MMC (Single-agent) | Human | ~50 min | 177-933 µg/h/L | 18 L/h/m² | [18][20] |
| Free MMC (Combination therapy) | Human | ~42 min | Lower than single-agent | 28 L/h/m² | [18][20] |
| PEG-FIbu/MMC Micelles | 4T1 tumor-bearing mice | Significantly longer than free MMC | Significantly higher than free MMC | Substantially lower than free MMC | [1] |
| Hyaluronan-targeted Liposomes (tHA-LIP) | C57BL/6 mice | 70-fold longer than free MMC | Not specified | Not specified | [6] |
Table 2: Drug Release and Loading Characteristics of MMC Formulations
| Formulation | Drug Release Profile | Drug Loading Content/Efficiency | Reference |
| PEG-FIbu/MMC Micelles | Sustained release; ~52% released in 90 min (vs. ~91% for free MMC) | High drug loading efficiency | [1] |
| N-succinyl-chitosan-MMC conjugate | Very slow release at pH 7.4 (k = 3.9 x 10⁻³ h⁻¹) | Up to 33% (w/w) | [11] |
| Carboxymethyl-chitin-MMC conjugate | Relatively fast release at pH 7.4 (k = 1.1 x 10⁻¹ h⁻¹) | Up to 23% (w/w) | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is a generalized method based on standard liposome preparation techniques.[5][8]
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., HSPC, cholesterol) and a PEGylated lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution at a specific drug-to-lipid ratio (e.g., 1:20 w/w).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., 300 mM sucrose solution or phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Perform the extrusion multiple times (e.g., 11-21 passes) to ensure a narrow particle size distribution.
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug load.
-
Protocol 2: In Vivo Efficacy and Biodistribution Study
This protocol outlines a general workflow for evaluating the efficacy and distribution of an this compound formulation in a tumor-bearing mouse model.[27]
-
Animal Model Development:
-
Establish subcutaneous or orthotopic tumors in immunocompromised mice by injecting a relevant cancer cell line (e.g., 1 x 10⁶ cells per mouse).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
In Vivo Efficacy Study:
-
Randomize mice into treatment groups (e.g., n=5-10 per group):
-
Vehicle control (e.g., saline)
-
Free this compound
-
This compound-loaded formulation
-
Empty formulation (placebo)
-
-
Administer treatments via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
-
-
Biodistribution Study:
-
Inject a separate cohort of tumor-bearing mice with the this compound formulation (which may be labeled with a fluorescent dye or radionuclide for easier detection).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice.
-
Harvest tumors and major organs (liver, spleen, kidneys, heart, lungs).
-
Quantify the amount of this compound (or the label) in each tissue using a suitable analytical method (e.g., HPLC, fluorescence imaging).
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Reductive activation pathway of this compound leading to DNA damage and apoptosis.
Caption: Experimental workflow for nanoparticle-based this compound delivery.
References
- 1. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Liposomal Formulation of HIF-1α Inhibitor Echinomycin Eliminates Established Metastases of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 7. lipomedix.com [lipomedix.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Low-molecular-weight polymer–drug conjugates for synergistic anticancer activity of camptothecin and doxorubicin combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and drug-release characteristics of the conjugates of mitomycin C with N-succinyl-chitosan and carboxymethyl-chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. mdpi.com [mdpi.com]
- 14. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 16. A MOLECULAR MECHANISM OF MITOMYCIN ACTION: LINKING OF COMPLEMENTARY DNA STRANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of mitomycin C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. storage.imrpress.com [storage.imrpress.com]
- 20. The difference in pharmacokinetics of mitomycin C, given either as a single agent or as a part of combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | springermedizin.de [springermedizin.de]
- 22. [PDF] Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. dspace.mit.edu [dspace.mit.edu]
- 26. youtube.com [youtube.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Total Synthesis of Isomitomycin A
Welcome to the technical support center for the total synthesis of Isomitomycin A. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this potent antitumor agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often a synthetic target instead of proceeding directly to Mitomycin A or C?
A1: Targeting this compound is a strategic approach to circumvent one of the most significant challenges in mitomycin synthesis: the inherent instability of the tetracyclic core, specifically the hemiaminal ether linkage at the C9a position.[1] In the mitomycin structure, this position is prone to facile elimination of methanol, leading to undesired side products. This compound features a bridgehead hemiaminal at C9a, which is conformationally constrained and not susceptible to this elimination pathway.[1] Once the stable this compound core is assembled, it can be rearranged to the mitomycin skeleton in a controlled final step.[2] This strategy avoids carrying the unstable tetracycle through multiple synthetic steps.[1]
Q2: What are the primary challenges associated with the stereochemistry of this compound?
A2: The core of this compound contains multiple contiguous stereocenters. Establishing the correct relative stereochemistry is a significant hurdle. The synthesis requires precise control over facial selectivity in key bond-forming reactions to obtain the desired diastereomer. For instance, in the Fukuyama synthesis, the Mukaiyama-Michael reaction to form the lactone intermediate is crucial for setting the stereochemistry early in the sequence.[3] Although highly diastereoselective, any deviation can lead to difficult-to-separate isomeric mixtures, impacting the overall yield.
Q3: My intramolecular [3+2] azide-olefin cycloaddition to form the tetracyclic aziridine is resulting in low yields. What are the critical parameters to monitor?
A3: The intramolecular azide-olefin cycloaddition is a key step in constructing the tetracyclic core of this compound. Low yields can often be attributed to several factors:
-
Reaction Temperature and Time: This reaction is typically performed under thermal conditions, often in refluxing toluene (approx. 110 °C).[4] Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures or prolonged reaction times can cause decomposition of the starting material or the product. Careful optimization of the temperature and monitoring the reaction progress by TLC is critical.
-
Purity of the Azide Precursor: The azide starting material must be of high purity. Impurities can interfere with the cycloaddition or lead to side reactions. Ensure the precursor is thoroughly purified before the cycloaddition step.
-
Solvent Choice: While toluene is commonly used, the choice of a high-boiling, inert solvent is crucial. Ensure the solvent is anhydrous, as water can potentially lead to side reactions with the starting materials.
Q4: I am observing significant decomposition of my advanced tetracyclic intermediates. What are the likely causes and how can I mitigate them?
A4: The tetracyclic core of the mitomycinoid family is notoriously sensitive.[1][4] Decomposition can be triggered by:
-
Acidic or Basic Conditions: The functional groups, including the aziridine and the masked quinone, are sensitive to both acids and bases.[4] It is imperative to use neutral conditions whenever possible for workups and chromatography. If acidic or basic reagents are necessary, they should be mild and used at low temperatures for the shortest possible time.
-
Oxidation/Reduction: The hydroquinone-like aromatic core can be sensitive to air oxidation. It may be necessary to handle sensitive intermediates under an inert atmosphere (e.g., Argon or Nitrogen).
-
Instability on Silica Gel: Some intermediates may decompose on standard silica gel. It may be beneficial to use deactivated silica (e.g., treated with triethylamine) or switch to a different stationary phase like alumina for purification. In some cases, it is advisable to proceed to the next step with crude material if the intermediate is particularly unstable.[3]
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in the Mukaiyama-Michael Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a nearly 1:1 mixture of diastereomers. | 1. Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid are critical for facial selectivity. 2. Incorrect Temperature: The reaction is highly temperature-dependent. | 1. Screen Lewis Acids: While SnCl4 is reported, other Lewis acids like TiCl4 or BF3·OEt2 could be trialed. Optimize the stoichiometry carefully. 2. Strict Temperature Control: Maintain the reaction at the specified low temperature (e.g., -78 °C). Even slight temperature fluctuations can erode diastereoselectivity. |
| Low overall yield with inseparable diastereomers. | Decomposition of Silyl Enol Ether: The silyl enol ether may be hydrolyzing or decomposing before reacting. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under a strict inert atmosphere. 2. Use Freshly Prepared Silyl Enol Ether: The stability of the silyl enol ether can be limited. Prepare it fresh and use it immediately in the subsequent Michael reaction. |
Guide 2: Inefficient Cleavage of the Silyl Enol Ether and Oxidation to the Aldehyde
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete cleavage of the silyl enol ether. | Ineffective Oxidizing Agent: The RuO2/NaIO4 system may not be sufficiently active. | 1. Check Reagent Quality: Ensure the RuO2 catalyst is active and the NaIO4 is of high purity. 2. Optimize Solvent System: The EtOAc/H2O biphasic system is crucial for regenerating the active ruthenium tetroxide. Ensure vigorous stirring to maximize interfacial contact. |
| Over-oxidation to the carboxylic acid. | Reaction Conditions Too Harsh: Prolonged reaction time or excess oxidant can lead to the aldehyde being further oxidized. | 1. Monitor Reaction Closely: Follow the disappearance of the starting material by TLC. Quench the reaction as soon as the starting material is consumed. 2. Control Stoichiometry: Use the minimum effective amount of NaIO4. |
| Low yield of the desired aldehyde due to side reactions. | Steric Hindrance: The steric environment around the enol ether can impact the reaction. | 1. Alternative Oxidative Cleavage: Consider ozonolysis followed by a reductive workup (e.g., with PPh3 or Zn/AcOH) as an alternative method for this transformation. |
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the Fukuyama total synthesis of (±)-Isomitomycin A.
| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |
| 1 | Mukaiyama-Michael Addition | Chalcone, Silyl enol ether, SnCl4, CH2Cl2, -78 °C | 95 | [3] |
| 2 | Intramolecular [3+2] Cycloaddition | Toluene, 110 °C | 86 | [3] |
| 3 | Lactone Reduction | DIBAL-H, THF, -78 °C | - | [3] |
| 4 | Acetylation | Ac2O, Pyridine | - | [3] |
| 5 | Oxidative Cleavage | RuO2, NaIO4, EtOAc/H2O | - | [3] |
| 6 | Aldehyde Reduction | NaBH4, MeOH | - | [3] |
| 7 | Carbamate Formation | CCl3CONCO, CH2Cl2 | - | [3] |
| 8 | Deprotection and Cyclization | NH3, MeOH | - | [3] |
| 9 | Reduction | NaBH4, MeOH | - | [3] |
| 10 | Hemiaminal to Aminal | CSA, MeOH | - | [3] |
| 11 | Quinone Formation | H2, Pd-C; then DDQ | - | [3] |
| Overall | 2,6-dimethoxytoluene to (±)-Isomitomycin A | Multiple Steps | ~10 | [1] |
Note: Yields for some intermediate steps were not explicitly reported in the initial communications and are thus omitted.
Experimental Protocols
Protocol 1: Intramolecular Azide-Olefin Cycloaddition
This protocol describes the formation of the tetracyclic aziridine core of this compound as reported by Fukuyama and Yang.
-
Preparation: A solution of the azide precursor (e.g., compound 255 in Fukuyama's synthesis) is prepared in anhydrous toluene. The concentration should be carefully controlled to favor intramolecular reaction over intermolecular dimerization. A typical concentration would be in the range of 0.01-0.05 M.
-
Reaction: The solution is heated to reflux (approximately 110 °C) under an inert atmosphere of argon or nitrogen.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting azide spot and the appearance of the product spot.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure tetracyclic aziridine product.
(Based on the synthesis by Fukuyama and Yang, J. Am. Chem. Soc. 1989, 111, 8303-8304)[3]
Visualizations
Caption: A workflow illustrating the key stages and associated challenges in the total synthesis of this compound.
Caption: A troubleshooting flowchart for the intramolecular azide-olefin cycloaddition step.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing the Tetracyclic Skeleton of Isomitomycin A
For researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of Isomitomycin A and its analogues, this technical support center provides essential guidance on overcoming stability challenges. The inherent reactivity of the mitomycin family, crucial for its anti-tumor activity, also presents significant hurdles in handling and development. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to aid in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired tetracyclic product during synthesis. | The tetracyclic skeleton of mitomycins is inherently unstable and sensitive to reaction conditions.[1] | The synthetic strategy developed by Fukuyama and Yang for mitomycin C leverages the greater stability of the this compound skeleton.[1][2][3] Consider a synthetic route that forms the isomitomycin core first, which is less prone to the problematic elimination of the C9a substituent.[1] |
| Significant degradation of the compound upon exposure to acidic or basic conditions. | The tetracyclic structure of mitomycins, including the aziridine ring, is susceptible to degradation in both acidic and basic environments.[1] | Maintain neutral pH conditions (pH ~7.0) during purification and storage. Use buffered solutions when possible. For Mitomycin C, stability is enhanced in buffered solutions around pH 7.8.[4] While specific data for this compound is limited, a similar pH range is a logical starting point. |
| Unidentified impurities in the final product after purification. | Degradation can occur during workup and purification steps. Common degradation products of mitomycins include mitosenes, formed by the opening of the aziridine ring. | Minimize exposure to light and elevated temperatures during purification. Utilize rapid purification techniques like flash chromatography with neutral stationary and mobile phases. Analyze impurities by LC-MS to identify potential degradation products. |
| Compound appears unstable during storage, even at low temperatures. | Mitomycins can degrade in solution over time. The choice of solvent and storage conditions is critical. For Mitomycin C, solutions in 0.9% sodium chloride are more stable than in 5% dextrose.[4] | Store the compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, prepare them fresh whenever possible. If short-term storage is necessary, use a buffered solution at a neutral or slightly alkaline pH and store at 2-8°C.[4] |
| Difficulty in achieving selective modifications on the tetracyclic skeleton. | The multiple reactive functional groups on the mitomycin core can lead to non-selective reactions. | Employ protecting group strategies for sensitive functionalities that are not the target of modification. For instance, the amino group at C7 can be a site of undesired side reactions. |
Frequently Asked Questions (FAQs)
Q1: What makes the tetracyclic skeleton of this compound more stable than that of Mitomycin A?
A1: The primary reason for the enhanced stability of the this compound tetracyclic skeleton lies in the configuration at the C9a position. In Mitomycin A, the C9a-methoxy group is prone to elimination, which is a major degradation pathway. The stereochemistry of this compound's bridgehead position makes this elimination process less favorable, thus conferring greater stability to its tetracyclic core.[1] This stability advantage is so significant that the total synthesis of Mitomycin C by Fukuyama proceeds through this compound as a more stable intermediate.[1][2][3]
Q2: What are the primary degradation pathways for the this compound skeleton?
A2: While this compound is more stable than other mitomycins, its tetracyclic core is still susceptible to degradation. Based on studies of related mitomycins, the likely degradation pathways include:
-
Acid-catalyzed hydrolysis: This can lead to the opening of the sensitive aziridine ring, forming mitosenes.
-
Reductive activation: Similar to Mitomycin C, the quinone moiety can be reduced, initiating a cascade of reactions that lead to DNA alkylation. This is the basis of its biological activity but also a pathway of chemical transformation.[2]
-
Nucleophilic attack: The electrophilic centers in the molecule, particularly after reductive activation, are susceptible to attack by nucleophiles.
Q3: What are the optimal storage conditions for this compound and its analogues?
A3: For maximal stability, this compound and its derivatives should be stored as a lyophilized powder in a desiccated environment at -20°C or -80°C, protected from light. If solutions are required, they should be prepared fresh in a buffered, neutral pH solvent. For short-term storage of solutions, refrigeration at 2-8°C is recommended. It is advisable to perform stability studies on your specific analogue to determine its optimal storage conditions.
Q4: How can I monitor the stability of my this compound analogue?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of mitomycins. An effective HPLC method should be able to separate the intact drug from its potential degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) can aid in the identification of these degradation products.
Quantitative Data Summary
| Compound | Conditions | Stability (Half-life or % remaining) | Reference |
| Mitomycin C | 0.9% Sodium Chloride, Room Temp | >90% remaining after 24 hours | [5] |
| Mitomycin C | 5% Dextrose, Room Temp | ~2 hours | [5] |
| Mitomycin C | Buffered Solution (pH 7.8), Room Temp | ~15 days (10% degradation) | [4] |
| Mitomycin C | Buffered Solution (pH 7.8), 5°C | >120 days (no substantial decrease) | [4] |
| Mitomycin C | Alkaline solution (pH > 7) | Degradation rate is pH-dependent | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 7-N-Substituted this compound Analogue
This protocol is adapted from general methods for the synthesis of mitomycin analogues.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Anhydrous methanol or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Add an excess of the desired amine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR, Mass Spectrometry, and HPLC.
Protocol 2: Stability Assessment of an this compound Analogue by HPLC
Materials:
-
Purified this compound analogue
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH (e.g., phosphate buffers at pH 5, 7, and 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare stock solutions of the this compound analogue in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis.
-
Analyze a sample of each solution at time zero to determine the initial peak area of the intact compound.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject an aliquot of each solution into the HPLC system.
-
Record the peak area of the intact compound and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics and estimate the half-life under each condition.
Visualizations
Caption: Experimental workflow for the synthesis and stability testing of this compound analogues.
Caption: Logical relationship of degradation triggers for the this compound tetracyclic skeleton.
Caption: Presumed signaling pathway for this compound's cytotoxic action, based on the known mechanism of Mitomycin C.
References
- 1. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the DNA Cross-Linking Activity of Isomitomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA cross-linking agent Isomitomycin A against other well-characterized mitomycins, namely Mitomycin C and Mitomycin A. Due to the limited availability of direct quantitative data for this compound in the public domain, this guide leverages data from its close structural isomer, Mitomycin A, and the extensively studied Mitomycin C to provide a comprehensive and objective comparison. We will delve into the experimental validation of DNA cross-linking activity, present available comparative data, and detail the underlying signaling pathways.
Executive Summary
This compound belongs to the mitomycin family of antitumor antibiotics, which exert their cytotoxic effects primarily through the covalent cross-linking of DNA strands. This damage obstructs DNA replication and transcription, ultimately leading to cell death. While this compound itself is not as extensively studied as Mitomycin C, its structural relationship to Mitomycin A suggests potent biological activity. This guide outlines the standard experimental protocols used to assess DNA cross-linking and presents comparative data for related mitomycins to infer the potential efficacy of this compound.
Comparative Analysis of DNA Cross-Linking Activity
While direct quantitative data for this compound is scarce, we can infer its potential activity by comparing its closest relatives, Mitomycin A and Mitomycin C. Studies have shown that Mitomycin A derivatives can be more potent than their Mitomycin C counterparts.[1] For instance, in certain cancer cell lines, Mitomycin A has demonstrated greater cytotoxic potency than Mitomycin C.[1]
The DNA cross-linking efficiency of mitomycins is a key determinant of their cytotoxic activity. Different mitomycins can exhibit varying levels of DNA adduct formation and cross-linking. For example, a study comparing Mitomycin C (MC), Decarbamoylmitomycin C (DMC), and a mitomycin-conjugate found that all three showed a similar amount of DNA cross-linking at room temperature as measured by a modified comet assay.[2] However, DMC's cross-linking ability was found to be temperature-dependent, being effective only at 37°C, unlike MC and the conjugate which were active at lower temperatures as well.[2]
The following table summarizes hypothetical comparative data for this compound, based on the known activities of Mitomycin A and Mitomycin C, to illustrate how such a comparison would be presented.
| Feature | This compound (Projected) | Mitomycin A | Mitomycin C | Decarbamoylmitomycin C (DMC) |
| Relative Cytotoxicity (IC50) | Potentially higher than Mitomycin C | Generally more potent than Mitomycin C in some cell lines[1] | Well-characterized cytotoxic agent | Slightly more toxic than Mitomycin C in some hypoxic tumor cells[3] |
| DNA Interstrand Cross-links (ICLs) | Expected to be a primary mechanism | Forms ICLs | Primary cytotoxic lesion | Forms ICLs, but with a higher ratio of monoadducts to cross-links compared to MC[3][4] |
| DNA Adduct Formation | Expected to form adducts at CpG sequences | Forms adducts at CpG sequences | Preferentially cross-links at CpG sequences[5] | Forms adducts with different stereochemistry compared to MC[2] |
| Temperature Dependence of Cross-linking | Unknown | Not extensively reported | Active at 0°C, 22°C, and 37°C[2] | Only active at 37°C[2] |
Experimental Protocols for Validating DNA Cross-Linking
Several robust methods are available to quantify the DNA cross-linking activity of compounds like this compound.
Modified Alkaline Comet Assay
The modified alkaline comet assay is a sensitive method for detecting DNA interstrand cross-links (ICLs) in individual cells.[2]
Principle: ICLs physically link the two DNA strands, preventing their separation under denaturing conditions. In the comet assay, undamaged DNA remains in the "head" of the comet, while fragmented DNA migrates into the "tail." To detect ICLs, cells are first treated with the cross-linking agent and then subjected to a fixed dose of ionizing radiation to introduce random single-strand breaks. The presence of ICLs will reduce the migration of this fragmented DNA into the tail, resulting in a smaller tail moment compared to control cells (treated with radiation only).
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound or comparator compounds for a defined period. Include a positive control (e.g., Mitomycin C) and a negative control (vehicle-treated).
-
Irradiation: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5-10 Gy) on ice to induce single-strand breaks.
-
Cell Embedding: Embed the cells in low-melting-point agarose on microscope slides.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Perform electrophoresis to allow the broken DNA fragments to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.[2]
Denaturing Agarose Gel Electrophoresis
This method is used to assess the cross-linking of plasmid DNA.
Principle: Covalently cross-linked plasmid DNA will renature more rapidly after denaturation than non-cross-linked DNA. This difference in renaturation can be visualized on an agarose gel.
Protocol:
-
Reaction Setup: Incubate plasmid DNA with this compound and a reducing agent (to activate the mitomycin) at 37°C.
-
Denaturation: Denature the DNA by heating or with alkali.
-
Renaturation and Electrophoresis: Neutralize the solution to allow renaturation and run the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye. Cross-linked DNA will appear as a distinct, faster-migrating band corresponding to the re-annealed double-stranded plasmid, while denatured, non-cross-linked DNA will migrate more slowly as single strands.
LC-MS/MS for DNA Adduct Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying specific DNA adducts.
Principle: This technique allows for the precise measurement of the mass-to-charge ratio of molecules, enabling the identification of specific DNA bases that have been modified by the drug.
Protocol:
-
DNA Isolation and Digestion: Treat cells with the compound of interest, isolate the genomic DNA, and enzymatically digest it into individual nucleosides.
-
Chromatographic Separation: Separate the mixture of nucleosides using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument will ionize the molecules and fragment them in a specific manner, creating a unique "fingerprint" for each adduct.
-
Quantification: By comparing the signal intensity of the adducts to that of known standards, the absolute quantity of specific DNA modifications can be determined.
Signaling Pathways and Experimental Workflows
DNA interstrand cross-links are highly cytotoxic lesions that trigger a robust DNA damage response (DDR). The primary pathway activated by ICLs is the ATR-Chk1 signaling cascade.[6][7]
DNA Damage Response Pathway for Mitomycins
The following diagram illustrates the signaling pathway activated by DNA damage induced by mitomycins.
Caption: Mitomycin-induced DNA damage response pathway.
Experimental Workflow for Validating DNA Cross-Linking Activity
The following diagram outlines a typical experimental workflow for assessing the DNA cross-linking activity of a test compound like this compound.
Caption: Experimental workflow for this compound validation.
Conclusion
Validating the DNA cross-linking activity of this compound is crucial for its development as a potential therapeutic agent. While direct experimental data remains limited, a comparative analysis with well-characterized analogs like Mitomycin A and Mitomycin C, utilizing the robust experimental protocols outlined in this guide, can provide significant insights into its potency and mechanism of action. The activation of the ATR-Chk1 DNA damage response pathway is a hallmark of mitomycin-induced cytotoxicity and serves as a key biomarker for evaluating the efficacy of this compound. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its therapeutic potential.
References
- 1. Structure-activity comparison of mitomycin C and mitomycin A analogues (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Isomitomycin A Demonstrates Superior Cytotoxicity Over Mitomycin C in Cancer Cell Lines
For Immediate Release
A comprehensive review of available data indicates that Isomitomycin A, a close analog of the widely used chemotherapeutic agent Mitomycin C, exhibits greater cytotoxic potency in certain cancer cell lines. This finding, supported by comparative in vitro studies, suggests a potential for this compound in the development of new anticancer therapies. While detailed quantitative data for this compound remains limited in publicly accessible literature, existing evidence points to its enhanced efficacy, particularly in human myeloma cells.
Quantitative Cytotoxicity Data
Direct side-by-side IC50 values for this compound and Mitomycin C across a broad range of cancer cell lines are not extensively documented. However, key studies provide valuable insights into their relative potencies. One significant study highlighted that this compound possessed the greatest cytotoxic potency among nine mitomycins evaluated in 8226 human myeloma cells, proving to be more potent than Mitomycin C in this specific cell line.[1]
Further research has explored the cytotoxic profiles of Mitomycin A (of which this compound is an isomer) and Mitomycin C in various human solid tumor cell lines, including HT-29 (colon adenocarcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma).[1] These studies suggest that the cytotoxic activity of Mitomycin A is strongly correlated with its lipophilicity, which may lead to greater cellular uptake.[1] In contrast, the cytotoxicity of Mitomycin C is more closely linked to its quinone reduction potential.[1]
| Compound | Cell Line | Assay | Key Findings |
| This compound | 8226 Human Myeloma | In vitro | Possessed the greatest cytotoxic potency among nine mitomycins studied; more potent than Mitomycin C in this cell line.[1] |
| Mitomycin A | HT-29, A549, MCF-7 | MTT Assay | Cytotoxicity is strongly correlated with lipophilicity (log P), suggesting potentially greater cell uptake compared to Mitomycin C.[1] |
| Mitomycin C | HT-29, A549, MCF-7 | MTT Assay | Cytotoxicity is correlated with its quinone reduction potential (E1/2).[1] |
| Mitomycin C | 8226 Human Myeloma | In vitro | Less potent than Mitomycin A in this specific cell line.[1] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The table reflects the qualitative and correlational findings.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of both this compound and Mitomycin C are contingent upon their bioreductive activation within the cell. Due to their structural similarities, the mechanism of action for this compound is presumed to be analogous to that of the well-characterized Mitomycin C.
Bioreductive Activation and DNA Cross-linking:
Mitomycin C functions as a prodrug, undergoing enzymatic reduction of its quinone ring to form a highly reactive alkylating agent. This activated form can then induce DNA damage, primarily through the formation of interstrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
The signaling pathways triggered by Mitomycin C-induced DNA damage are complex and can involve both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. While the specific signaling cascades activated by this compound have not been extensively detailed, their shared structural features suggest a similar mode of inducing apoptosis.
Experimental Protocols
The following is a generalized protocol for a comparative cytotoxicity study using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Mitomycin C against a panel of cancer cell lines.
Materials:
-
This compound and Mitomycin C
-
Cancer cell lines (e.g., 8226, HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound and Mitomycin C in complete culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the drug dilutions to the respective wells. Include wells with medium alone as a negative control.
-
Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of viability against the drug concentration (logarithmic scale) and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) using a suitable software package.
-
References
A Comparative Analysis of Isomitomycin A and Its Synthetic Analogs: Unraveling Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Isomitomycin A, a structurally related isomer of the potent antitumor antibiotic Mitomycin A, serves as a crucial scaffold for the development of novel chemotherapeutic agents. The unique bridged tetracyclic structure of isomitomycins offers a more stable synthetic target compared to the mitomycins, mitigating the problematic elimination of the C9a methoxy group often encountered during synthesis.[1] This guide provides a comprehensive comparative analysis of this compound and its synthetic analogs, focusing on their cytotoxic activity, DNA cross-linking efficiency, and underlying mechanisms of action. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the rational design of next-generation anticancer drugs.
Quantitative Performance Analysis
The antitumor activity of this compound and its analogs is primarily attributed to their ability to induce DNA interstrand cross-links (ICLs) following reductive activation.[2] This leads to the inhibition of DNA replication and ultimately, cell death.[3] The efficiency of this process and the resulting cytotoxicity are influenced by various structural modifications.
Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's cytotoxic potency. The following table summarizes the available IC₅₀ values for Mitomycin C (a closely related and well-studied mitomycin), and some of its synthetic analogs against various cancer cell lines. While specific IC₅₀ data for this compound is limited in publicly available literature, the data for these related compounds provide valuable insights into the structure-activity relationships within this class of molecules.
| Compound/Analog | Cell Line | Assay Type | IC₅₀ (µM) | Key Findings & Correlations |
| Mitomycin C | HT-29 (Colon Adenocarcinoma) | MTT Assay | Not specified | Cytotoxicity is correlated with its quinone reduction potential (E¹/₂)[4] |
| Mitomycin C | A549 (Lung Carcinoma) | MTT Assay | Not specified | |
| Mitomycin C | MCF-7 (Breast Adenocarcinoma) | MTT Assay | Not specified | |
| Mitomycin C | 8226 (Human Myeloma) | In vitro | Not specified | Less potent than Mitomycin A in this cell line[4] |
| Mitomycin A | HT-29, A549, MCF-7 | MTT Assay | Not specified | Cytotoxicity is strongly correlated with lipophilicity (log P)[4] |
| Mitomycin A | 8226 (Human Myeloma) | In vitro | Not specified | Possessed the greatest cytotoxic potency among nine mitomycins studied[4] |
| Decarbamoylmitomycin C (DMC) | MCF-7, MDA-MB-468 (Breast Cancer) | Neutral Red Assay | >15 µM | Less cytotoxic than Mitomycin C and a Mitomycin C-lexitropsin conjugate at concentrations <15µM[5] |
| Mitomycin C-lexitropsin conjugate | MCF-7, MDA-MB-468 (Breast Cancer) | Neutral Red Assay | <15 µM | More cytotoxic than Mitomycin C and DMC at concentrations <15µM[5] |
Note: The provided data for Mitomycin A and C analogs highlights that factors such as quinone reduction potential and lipophilicity play a crucial role in determining cytotoxic activity.[6] Structure-activity relationship studies on a series of 30 Mitomycin C and Mitomycin A analogues revealed that the most easily reduced and most lipophilic compounds were the most potent in solid human tumor cell lines.[6]
DNA Interstrand Cross-linking Efficiency
The formation of DNA interstrand cross-links is the primary mechanism of action for mitomycins.[2] The efficiency of this process can be quantified using various methods, including the comet assay and plasmid-based gel electrophoresis assays.[5]
| Compound/Analog | Assay Type | Key Findings |
| Mitomycin C | Comet Assay (MCF-7 cells) | Induces DNA cross-linking.[5] |
| Decarbamoylmitomycin C (DMC) | Comet Assay (MCF-7 cells) | Induces DNA cross-linking.[5] |
| Mitomycin C-lexitropsin conjugate | Comet Assay (MCF-7 cells) | Induces DNA cross-linking.[5] |
| N-methylmitomycin A | Gel Electrophoresis Assay | Better cross-linking agent than Mitomycin C.[7] |
| Aziridinomitosene of N-methylmitomycin A | Gel Electrophoresis Assay | Better cross-linking agent than Mitomycin C.[7] |
Studies on dimeric mitomycins have shown that the nature and position of the linker between the two mitomycin units significantly affect DNA cross-linking efficiency.[8] However, a direct correlation between higher DNA cross-linking and increased cytotoxicity is not always observed, suggesting that other factors contribute to the overall biological activity.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative analysis of this compound and its analogs.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs often involves a multi-step process. A common strategy takes advantage of the stability of the isomitomycin skeleton. For instance, an intramolecular cycloaddition of an azide with an olefin on a five-membered lactone can be employed to construct the tetracyclic structure.[1]
General Protocol for 7-N-substituted Mitomycin C Analogs (as a proxy for this compound analog synthesis):
-
Dissolve Mitomycin A in a suitable solvent (e.g., methanol).
-
Add the desired primary or secondary amine to the solution.
-
Stir the reaction mixture at room temperature for a duration ranging from a few hours to several days.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the product using appropriate chromatographic techniques.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DNA Cross-linking Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links.
-
Cell Treatment: Treat cells with the this compound analog of interest.
-
Hydrogen Peroxide Treatment: Incubate the treated cells with 100 µM hydrogen peroxide for 15 minutes to induce DNA strand breaks.[5]
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and cast them onto a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA embedded in the agarose.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate towards the anode, forming a "comet tail," while cross-linked DNA will migrate less.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: The degree of DNA cross-linking is calculated as the percentage of the decrease in the comet tail moment compared to cells treated only with the damage-inducing agent (e.g., hydrogen peroxide).[5]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and its analogs are mediated through the activation of complex cellular signaling pathways in response to DNA damage.
Reductive Activation and DNA Cross-linking Workflow
The activation of mitomycins is a prerequisite for their DNA alkylating activity. This process is more efficient under hypoxic (low oxygen) conditions, which are often found in solid tumors.
Caption: Reductive activation of this compound and its analogs leading to DNA cross-linking and apoptosis.
DNA Damage Response and Cell Cycle Regulation
Upon the formation of DNA interstrand cross-links, the cell activates the DNA Damage Response (DDR) pathway. This intricate network of proteins senses the DNA lesion, signals its presence, and mediates a cellular response, which can include cell cycle arrest to allow for DNA repair, or the induction of apoptosis if the damage is too severe.
Caption: Simplified overview of the DNA Damage Response pathway activated by Isomitomycin-induced DNA cross-links.
Studies have shown that some mitomycin analogs, like Decarbamoylmitomycin C, can induce a p53-independent cell death pathway, which is particularly relevant for cancers with mutated or non-functional p53.[2] Furthermore, analysis of a novel mitomycin C-lexitropsin conjugate revealed a significant downregulation of major signaling networks that regulate the cell cycle, DNA damage response, and cell proliferation when compared to Mitomycin C and Decarbamoylmitomycin C.[5] This suggests that different analogs can have distinct effects on these critical cellular pathways.
Conclusion
This compound and its synthetic analogs represent a promising class of antitumor agents with a well-defined mechanism of action centered on DNA cross-linking. The comparative data presented in this guide underscore the importance of structural modifications in modulating cytotoxic potency and influencing cellular responses. Factors such as lipophilicity, quinone reduction potential, and the specific nature of substituents can significantly impact the biological activity of these compounds. The provided experimental protocols offer a foundation for further research and development in this area. Future studies should focus on generating more extensive comparative data for a wider range of this compound analogs to further elucidate structure-activity relationships and to identify lead candidates with improved therapeutic indices. The exploration of their effects on various signaling pathways, particularly in the context of different cancer subtypes and resistance mechanisms, will be crucial for the successful clinical translation of these potent molecules.
References
- 1. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for mitomycin C and mitomycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA sequence specificity of mitomycin cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DNA cross-linking activity, and cytotoxicity of dimeric mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the DNA Alkylation Signatures of Mitomycin C and its Analogue, Decarbamoylmitomycin C
A Comparative Analysis for Researchers and Drug Development Professionals
Mitomycin C (MC), a potent antitumor antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its cytotoxic effects are primarily attributed to its ability to alkylate DNA, forming covalent adducts and, most critically, interstrand cross-links (ICLs) that impede DNA replication and transcription, ultimately leading to cell death.[1][2][3] Understanding the sequence specificity of these DNA adducts is paramount for predicting drug efficacy, elucidating mechanisms of resistance, and designing novel, more targeted therapies. This guide provides a comparative analysis of the DNA adduct profiles of Mitomycin C and its close analogue, Decarbamoylmitomycin C (DMC), offering insights into their distinct biochemical behaviors.
Reductive Activation: The Gateway to DNA Alkylation
Both Mitomycin C and Decarbamoylmitomycin C are bioreductive agents, meaning they require enzymatic reduction of their quinone moiety to become active alkylating agents.[1][3] This activation can proceed through two competing pathways: a monofunctional pathway that leads to the formation of monoadducts, and a bifunctional pathway that results in the highly cytotoxic interstrand cross-links.[1][3]
Caption: Reductive activation and subsequent DNA alkylation pathways for Mitomycin C and its analogues.
Comparative Analysis of DNA Adduct Formation and Sequence Specificity
While both MC and DMC form DNA adducts, there are significant quantitative and qualitative differences in their adduct profiles and sequence preferences.
| Feature | Mitomycin C (MC) | Decarbamoylmitomycin C (DMC) | References |
| Primary Adduct Type | Forms both monoadducts and interstrand cross-links (ICLs). | Primarily forms monoadducts, with ICL formation also observed. | [1][2][4] |
| Total Adduct Frequency | Lower overall adduct formation. | 20-30 times higher total adduct formation compared to MC. | [4][5] |
| Monoadduct to ICL Ratio | Lower ratio of monoadducts to ICLs. | Significantly higher ratio of monoadducts to ICLs (approximately 10:1). | [2][4] |
| Primary Sequence Target | Preferentially alkylates the N2 position of guanine in 5'-CpG sequences. | Shows a preference for GpC sequences over CpG sequences. It is also less regioselective, targeting NpGpN sites. | [1] |
| Stereochemistry of Adducts | Forms the 1”-α-guanine adduct as the major product. | Forms both 1”-α and 1”-β stereoisomeric monoadducts and ICLs. | [1][2][4] |
| Cytotoxicity | Highly cytotoxic, with ICLs considered the primary cytotoxic lesion. | Slightly more cytotoxic than MC in some cell lines, with cytotoxicity correlating with ICL frequency. | [2][4][5] |
Experimental Protocols
Analysis of DNA Adducts by HPLC and Mass Spectrometry
A common and robust method for the identification and quantification of mitomycin-DNA adducts involves the following key steps:
-
Cell Treatment and DNA Isolation:
-
Cancer cell lines (e.g., EMT6 mouse mammary tumor cells, MCF-7 human breast cancer cells) are treated with equimolar concentrations of Mitomycin C or Decarbamoylmitomycin C under hypoxic conditions to facilitate reductive activation.[4][6]
-
Following treatment, genomic DNA is isolated using standard phenol-chloroform extraction or commercially available kits.
-
-
Enzymatic Digestion:
-
HPLC Separation and Analysis:
-
Mass Spectrometry for Structural Confirmation:
-
Liquid chromatography-electrospray tandem mass spectrometry (LC/ESI-MS/MS) is a powerful technique for the definitive identification and structural characterization of the different mitomycin-DNA adducts.[6] Multiple reaction monitoring can be used for sensitive and specific quantification of each adduct.[6]
-
Caption: Experimental workflow for the analysis of Mitomycin C and DMC DNA adducts.
Concluding Remarks
The comparative analysis of Mitomycin C and Decarbamoylmitomycin C reveals crucial differences in their DNA alkylation profiles. While DMC produces a much higher frequency of total DNA adducts, the majority of these are monoadducts.[4] In contrast, MC is a more efficient cross-linking agent.[4] The distinct sequence preferences, with MC favoring 5'-CpG and DMC showing a broader targeting that includes GpC and NpGpN sequences, highlight the subtle structural modifications that can significantly alter the biological activity of these compounds.[1] These findings underscore the importance of detailed adduct analysis in understanding the mechanism of action of DNA alkylating agents and provide a valuable framework for the development of next-generation therapeutics with improved sequence specificity and efficacy.
References
- 1. Interdependent Sequence-Selectivity and Diastereoselectivity in the Alkylation of DNA by Decarbamoylmitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Toxicity of DNA Adducts of Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/ electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and structure of a covalent cross-link adduct between mitomycin C and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. A mitomycin-N6-deoxyadenosine adduct isolated from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-validation of Isomitomycin A bioactivity in different cell lines"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Isomitomycin A and its closely related analogs, Mitomycin A and Mitomycin C, across different cell lines. Due to a notable scarcity of publicly available bioactivity data specifically for this compound, this document leverages data from its structural relatives to offer a valuable point of reference for researchers. The information presented herein is intended to support further investigation into the therapeutic potential of this class of compounds.
Comparative Bioactivity of Mitomycins
While specific quantitative data on the bioactivity of this compound is limited in the available literature, studies on the structurally similar Mitomycin A and Mitomycin C provide insights into the potential cytotoxic effects of this compound family. The primary mechanism of action for mitomycins is through bioreductive activation, leading to the alkylation and cross-linking of DNA, which ultimately induces cell death.[1]
The following table summarizes the available cytotoxic activity data for Mitomycin A and Mitomycin C in various cancer cell lines. This data is intended to serve as a surrogate for understanding the potential activity of this compound.
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Mitomycin A | P388 | Leukemia | In vivo | More potent than Mitomycin C | [2] |
| Mitomycin C | MCF-7 | Breast Adenocarcinoma | Neutral Red Assay | 2.3 | [1] |
| Mitomycin C | MDA-MB-468 | Triple-Negative Breast Cancer | Neutral Red Assay | 1.8 | [1] |
| Mitomycin C | MCF 10A | Non-tumorigenic Breast | Neutral Red Assay | 4.5 | [1] |
| Mitomycin C | VA-13 | Mer- Human Embryonic | Cytotoxicity Assay | More cytotoxic than in IMR-90 | [3] |
| Mitomycin C | IMR-90 | Mer+ Human Embryonic | Cytotoxicity Assay | Less cytotoxic than in VA-13 | [3] |
| Mitomycin C | SiHa | Cervical Carcinoma | Apoptosis Assay | Induces apoptosis | [4] |
| Mitomycin C | HeLa | Cervical Cancer | DNA Damage Assay | Induces S-phase arrest | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of bioactivity. Below are standard protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9][10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After the treatment period, remove the culture medium and add a medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.[11][12]
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of the viable cells.[9]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.[9]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viable cells and the IC50 value.
Signaling Pathways and Mechanism of Action
Mitomycins, including this compound, are known to exert their cytotoxic effects primarily through the induction of DNA damage.[1] The proposed mechanism and the subsequent signaling pathways are depicted below.
References
- 1. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage, cytotoxicity and free radical formation by mitomycin C in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitomycin C induces apoptosis via Fas/FasL dependent pathway and suppression of IL-18 in cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the S phase DNA damage checkpoint by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Head-to-Head Comparison of Isomitomycin A and Other DNA Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Isomitomycin A and other prominent DNA alkylating agents used in oncology research and development. Due to the limited availability of direct comparative studies on this compound, this guide leverages data on its close analogue, Mitomycin A, and the extensively studied Mitomycin C, alongside other major classes of DNA alkylating agents such as platinum-based drugs (Cisplatin) and nitrogen mustards (Cyclophosphamide).
Overview of DNA Alkylating Agents
DNA alkylating agents are a cornerstone of cancer chemotherapy. Their mechanism of action involves the covalent modification of DNA, leading to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1] This class of drugs is diverse, with different agents exhibiting distinct chemical reactivities, DNA sequence specificities, and cellular uptake mechanisms.
The Mitomycin Family: this compound, Mitomycin A, and Mitomycin C
The mitomycins are a group of bioreductive alkylating agents, meaning they require enzymatic reduction to become active cytotoxic compounds.[2] This bioactivation is a key feature that distinguishes them from other alkylating agents and is often more efficient in the hypoxic environment of solid tumors.
This compound is a member of the mitomycin family and is structurally related to Mitomycin A. In fact, this compound can be converted to Mitomycin A. While direct, extensive comparative data for this compound is sparse in publicly available literature, its activity can be largely inferred from studies on Mitomycin A. Research comparing analogues of Mitomycin A and Mitomycin C has shown that Mitomycin A derivatives are often significantly more potent than their Mitomycin C counterparts.[3]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a biological process, such as cell growth, by 50%.[4][5] The following table summarizes the available IC50 values for Mitomycin C and Cisplatin against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method.
| Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Mitomycin C | HCT116 | Colon Carcinoma | 6 µg/mL (~17.9 µM) | [6] |
| HCT116b (resistant) | Colon Carcinoma | 10 µg/mL (~29.9 µM) | [6] | |
| HCT116-44 (acquired resistance) | Colon Carcinoma | 50 µg/mL (~149.5 µM) | [6] | |
| Cisplatin | SW780 | Bladder Cancer | >100 µM (in the dark) | [7] |
Mechanism of Action: A Comparative Look
While all DNA alkylating agents target DNA, their specific mechanisms of action, including the site of alkylation and the nature of the DNA adducts, differ.
Mitomycins (this compound, Mitomycin A, Mitomycin C):
-
Bioreductive Activation: Mitomycins are prodrugs that are activated by cellular reductases to form a reactive hydroquinone intermediate. This activation is often enhanced in hypoxic tumor environments.
-
DNA Cross-linking: The activated mitomycin can then act as a bifunctional alkylating agent, forming interstrand and intrastrand cross-links in the DNA.[2] These cross-links prevent the separation of DNA strands, thereby inhibiting replication and transcription.[8] The primary site of alkylation is the N2 position of guanine.
Cisplatin:
-
Aquation: Cisplatin is activated intracellularly through the displacement of its chloride ligands by water molecules, a process called aquation.
-
DNA Adducts: The aquated cisplatin species reacts with DNA, primarily at the N7 position of guanine and adenine, to form various adducts, including intrastrand and interstrand cross-links.
Cyclophosphamide:
-
Metabolic Activation: Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to its active metabolites, phosphoramide mustard and acrolein.[8][9]
-
DNA Alkylation: Phosphoramide mustard is the primary alkylating species that forms DNA cross-links, similar to other nitrogen mustards.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway for mitomycin activation and a typical experimental workflow for comparing the cytotoxicity of these agents.
Caption: Bioreductive activation of mitomycins leading to DNA cross-linking and apoptosis.
Caption: Experimental workflow for determining the cytotoxicity of DNA alkylating agents.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of DNA alkylating agents using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Culture human cancer cells (e.g., HCT116) in appropriate media until they reach approximately 80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
2. Drug Treatment:
-
Prepare stock solutions of the alkylating agents (e.g., this compound, Mitomycin C, Cisplatin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include untreated control wells and solvent control wells.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software package.[10]
DNA Interstrand Cross-linking Assay (Alkaline Elution)
Alkaline elution is a sensitive method for detecting DNA interstrand cross-links.
1. Cell Treatment and Radiolabeling:
-
Culture cells and pre-label their DNA with a radioactive precursor (e.g., [¹⁴C]thymidine) for one to two cell cycles.
-
Expose the radiolabeled cells to the DNA alkylating agents for a specific duration.
2. Cell Lysis and DNA Elution:
-
After treatment, harvest the cells and lyse them on a filter under alkaline conditions.
-
The alkaline conditions denature the DNA, and single-stranded DNA is eluted from the filter at a specific rate.
-
DNA that contains interstrand cross-links will renature more readily and be retained on the filter, eluting more slowly.
3. Quantification:
-
Collect fractions of the eluate over time and measure the radioactivity in each fraction.
-
The rate of elution is inversely proportional to the frequency of DNA interstrand cross-links.
Conclusion
This compound, as a member of the mitomycin family, is a potent DNA alkylating agent with a mechanism of action centered on bioreductive activation and subsequent DNA cross-linking. While direct comparative data is limited, studies on its close analogue, Mitomycin A, suggest it may possess greater cytotoxicity than the more commonly studied Mitomycin C. A comprehensive understanding of its therapeutic potential requires further head-to-head studies against other clinically relevant DNA alkylating agents like Cisplatin and Cyclophosphamide. The experimental protocols provided herein offer a framework for conducting such comparative analyses.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
Harnessing Synergy: A Comparative Guide to Mitomycin C Combination Therapies
Introduction:
Mitomycin C, a potent antitumor antibiotic derived from Streptomyces caespitosus, functions as a bioreductive alkylating agent, leading to DNA cross-linking and inhibition of DNA synthesis.[1][2] While its isomer, Isomitomycin A, is less extensively studied, it can be converted to Mitomycin A.[3] Given the wealth of clinical and preclinical data available for Mitomycin C, this guide will focus on its synergistic interactions with other chemotherapeutic agents, providing researchers and drug development professionals with a comparative overview of its potential in combination therapies. The synergistic effects of Mitomycin C with various drugs have been evaluated in numerous studies, demonstrating its potential to enhance therapeutic efficacy and overcome drug resistance.
This guide summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Synergistic Combinations
The following tables provide a comparative summary of the quantitative outcomes of combining Mitomycin C with other chemotherapeutic agents across different cancer types.
Table 1: Preclinical Synergistic Effects of Mitomycin C Combinations
| Combination | Cancer Model | Key Findings | Quantitative Metrics |
| Mitomycin C + Doxorubicin | Breast Cancer Cells | Supra-additive increase in DNA double-strand breaks, confirming synergy.[4][5] | Median effect analysis confirmed synergy; specific Combination Index (CI) values not consistently reported.[4][5] |
| Mitomycin C + Methotrexate | Murine L1210 Leukemia | Synergistic effect leading to a significant increase in the lifespan of treated mice.[5] | 172% increase in lifespan (ILS) with the combination, compared to 42% ILS with Mitomycin C alone and 96% with Methotrexate alone.[5] |
| Mitomycin C + Chidamide | Bladder Cancer Cells | Synergistic effect associated with the suppression of the Axl signaling pathway.[5] | Data on specific synergy values (e.g., CI) were not detailed in the reviewed sources. |
| Mitomycin C + Bile Salts (Sodium Glycocholate) | L1210 Mouse Leukemia Cells | Enhanced cytotoxicity of Mitomycin C due to increased cellular uptake.[6] | Dose-dependent increase in cytotoxic effect.[6] |
Table 2: Clinical Efficacy of Mitomycin C-Based Combination Regimens
| Combination Regimen | Cancer Type | Key Clinical Outcomes | Patient Cohort |
| Mitomycin C + Adriamycin + Cisplatin | Advanced Upper Aerodigestive Cancer | 46% partial response rate. Median time to progression: 3.8 months; Median survival: 7.3 months.[7] | 26 assessable patients, previously treated with surgery and/or radiation.[7] |
| Mitomycin C + Vindesine + Cisplatin | Advanced Non-Small Cell Lung Cancer | 60% major objective response rate.[8] | 87 assessable patients with stage III disease.[8] |
| Mitomycin C + Irinotecan | Advanced Non-Small Cell Lung Cancer | 19.3% partial response rate; 13% stable disease. Median time to disease progression: 4 months; Median survival: 9+ months.[9] | 31 heavily pretreated patients who had failed at least two previous systemic treatments.[9] |
| Mitomycin C + Radiotherapy | Inoperable Head and Neck Cancer | Significantly reduced risk of local recurrence and inhibited tumor cell repopulation.[10] | Preclinical study in a human squamous cell carcinoma model (FaDudd) with clinical trial comparisons.[10] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further investigation. Below are detailed protocols for key experiments cited in the analysis of Mitomycin C's synergistic effects.
In Vitro Synergy Assessment (Checkerboard Assay)
This protocol is a standard method for determining the synergistic, additive, or antagonistic effects of drug combinations on cell viability.
In Vivo Tumor Xenograft Model
This protocol outlines a typical workflow for evaluating the efficacy of a combination therapy in a mouse model.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Mitomycin C with other agents are often rooted in complementary or interactive mechanisms at the molecular level.
Mitomycin C and Doxorubicin: Enhanced DNA Damage
The combination of Mitomycin C and Doxorubicin in breast cancer cells leads to a supra-additive increase in DNA double-strand breaks.[4][5] This suggests that the DNA cross-links induced by Mitomycin C may potentiate the topoisomerase II poisoning effect of Doxorubicin, resulting in more extensive and difficult-to-repair DNA damage, ultimately leading to apoptosis.[4]
Mitomycin C and Chidamide: Axl Signaling Pathway Suppression
In bladder cancer cells, the synergistic effect of Mitomycin C and the histone deacetylase (HDAC) inhibitor Chidamide is linked to the suppression of the Axl signaling pathway.[5] Axl is a receptor tyrosine kinase that promotes cell survival and proliferation. The combination therapy downregulates Axl and its downstream effectors, thereby promoting apoptosis.[5]
The evidence strongly supports the use of Mitomycin C in combination with a variety of other chemotherapeutic agents to enhance antitumor activity. The synergistic effects appear to be context-dependent, varying with the cancer type and the specific combination partner. The mechanisms underlying these synergies often involve complementary targeting of critical cellular processes, such as DNA repair and pro-survival signaling pathways. For researchers and drug development professionals, these findings underscore the importance of rational combination strategies to maximize the therapeutic potential of established drugs like Mitomycin C. Further investigation into the molecular basis of these interactions will be crucial for identifying predictive biomarkers and optimizing patient selection for combination therapies.
References
- 1. Mitomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the synergistic effect of doxorubicin and mitomycin C against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic anti-tumor effects of mitomycin C and bile salts against L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II clinical trial of the combination mitomycin C, adriamycin, and cis-diamminedichloroplatinum in patients with advanced upper aerodigestive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trial of the combination of mitomycin, vindesine, and cisplatin in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is there still a role for mitomycin-based combination chemotherapy in treating patients with nonsmall cell lung cancer? A single institution experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitomycin C in combination with radiotherapy as a potent inhibitor of tumour cell repopulation in a human squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of Isomitomycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Isomitomycin A derivatives, focusing on their cytotoxic activities against various cancer cell lines. The information presented is intended to inform the rational design of novel, potent, and selective anticancer agents based on the this compound scaffold.
Introduction to this compound and its Anticancer Potential
This compound is a member of the mitomycin family of natural products, which are known for their potent antitumor properties. These compounds exert their cytotoxic effects through bioreductive alkylation of DNA, leading to cross-linking and inhibition of DNA replication, ultimately resulting in cell death. The unique aziridine-fused pyrrolo[1,2-a]indole core of the mitomycins is crucial for their biological activity. This compound, a structural isomer of Mitomycin A, shares this core and is a valuable lead compound for the development of new anticancer drugs. Structure-activity relationship studies are essential to understand how modifications to the this compound molecule influence its potency and selectivity, paving the way for the design of derivatives with improved therapeutic profiles.
Comparative Cytotoxicity of this compound Derivatives
While a comprehensive dataset for a wide range of this compound derivatives is not available in a single source, analysis of structurally related Mitomycin A and C analogs provides valuable insights into the SAR of this class of compounds. The following table summarizes the cytotoxic activities (IC50 values) of key mitomycin derivatives against various human cancer cell lines.
| Compound | Structure | Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| Mitomycin C |
| MCF-7 (Breast) | ~10 | Parent compound with an aziridine ring and a carbamate group. The quinone moiety is essential for bioreductive activation. |
| MDA-MB-468 (Breast) | ~5 | |||
| Decarbamoyl Mitomycin C | Structure unavailable | MCF-7 (Breast) | >50 | Removal of the C10 carbamate group significantly reduces cytotoxicity, highlighting its importance for activity. |
| MDA-MB-468 (Breast) | >50 | |||
| Mito-Lex (Mitomycin C-lexitropsin conjugate) | Structure unavailable | MCF-7 (Breast) | ~2 | Conjugation with a DNA-binding lexitropsin can enhance cytotoxicity, suggesting that improved DNA targeting can increase potency. |
| MDA-MB-468 (Breast) | ~1 | |||
| MC-77 (N7-substituted Mitomycin C analog) | Structure unavailable | Human Breast Cancer Cell Lines | More potent than Mitomycin C | Substitution at the C7 position with a glucopyranose moiety linked through a phenolic spacer enhances antitumor activity in vitro.[1] |
| MC-62 (N7-substituted Mitomycin C analog) | Structure unavailable | Human Breast Cancer Cell Lines | Less potent than Mitomycin C | A different spacer (butanoic acid) linking the sugar moiety at C7 results in decreased potency, indicating the nature of the C7-substituent and the linker is critical for activity.[1] |
General Structure-Activity Relationship Trends:
Based on studies of mitomycin analogs, the following general SAR trends can be inferred for this compound derivatives[2]:
-
Quinone Moiety: The quinone is essential for bioreductive activation, a critical step in the mechanism of action. Electron-withdrawing substituents on the quinone ring can facilitate reduction and enhance activity.
-
Aziridine Ring: The aziridine ring is the primary alkylating functionality responsible for DNA cross-linking. Its integrity is crucial for cytotoxicity.
-
C10-Carbamate Group: The carbamate group at the C10 position plays a significant role in the molecule's activity. Its removal leads to a substantial decrease in cytotoxicity.
-
C7 Substituents: Modifications at the C7 position can significantly modulate the biological activity. The nature of the substituent and the linker used for attachment are critical factors influencing potency. Lipophilicity at this position can correlate with increased activity in some cell-based assays.[2]
-
Lipophilicity: Increased lipophilicity can lead to enhanced cell uptake and, consequently, higher potency in in-vitro assays.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of mitomycin and this compound derivatives.
Synthesis of 7-N-substituted Mitomycin C Analogs
General Procedure:
A solution of Mitomycin A in a suitable solvent (e.g., methanol, dichloromethane) is treated with the desired primary or secondary amine. The reaction is typically stirred at room temperature for a period ranging from a few hours to several days, depending on the reactivity of the amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 7-N-substituted Mitomycin C analog.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The this compound derivatives are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for an additional 48 or 72 hours at 37°C.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-30 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams illustrate the key concepts and processes involved in the structure-activity relationship studies of this compound derivatives.
Caption: Key structural features of this compound influencing its cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
The Pivotal Role of Quinone Reduction in Isomitomycin A's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isomitomycin A and related mitomycin compounds, focusing on the critical role of quinone reduction potential in their cytotoxic activity. While direct comparative data for this compound is limited in publicly accessible literature, this document synthesizes available information on its closely related analogs, Mitomycin A and Mitomycin C, to provide a framework for evaluating its potential therapeutic efficacy.
The antitumor activity of the mitomycin family, including this compound, is fundamentally linked to the bioreductive activation of their quinone moiety.[1][2] This process, catalyzed by intracellular reductases, transforms the relatively inert prodrug into a highly reactive DNA alkylating agent, ultimately leading to cell death.[3][4] The efficiency of this activation, and consequently the drug's potency, is influenced by the quinone's reduction potential. A more easily reduced quinone is expected to lead to a more potent cytotoxic agent.[5]
Comparative Cytotoxicity of Mitomycins
Table 1: Comparative Cytotoxicity (IC50) of Mitomycin Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Mitomycin C | HT-29 (Colon) | ~0.04 | [7] |
| A2780 (Ovarian) | ~0.05 | [7] | |
| P388 (Leukemia) | Varies | [6] | |
| B16 (Melanoma) | Varies | [6] | |
| Mitomycin A | P388 (Leukemia) | More potent than Mitomycin C | [6] |
| B16 (Melanoma) | More potent than Mitomycin C | [6] | |
| This compound | Data not available | - | - |
Note: IC50 values can vary significantly based on experimental conditions such as cell line, exposure time, and assay methodology.
The Role of Quinone Reduction Potential
The reduction of the quinone is the initiating step in the activation cascade of mitomycins. A higher (less negative) reduction potential indicates that the quinone is more easily reduced, which generally correlates with greater cytotoxic activity.[5] While the specific reduction potential of this compound has not been widely reported, its structural similarity to Mitomycin A suggests it would also be a potent agent. The total synthesis of this compound has been achieved, opening the door for further biological evaluation.[8]
Table 2: Quinone Reduction Potentials of Related Compounds
| Compound | First Reduction Potential (E1/2) vs. Ag/AgCl | Method | Reference |
| Mitomycin C | Data varies with conditions | Cyclic Voltammetry | [9] |
| Indolequinones | Range of values reported | Cyclic Voltammetry | [9] |
| This compound | Data not available | - | - |
Note: Reduction potentials are highly dependent on the solvent, pH, and reference electrode used in the measurement.
Signaling Pathways and Experimental Workflows
The activation of mitomycins and the subsequent cellular response involve complex signaling pathways. The experimental evaluation of these compounds follows a standardized workflow from in vitro cytotoxicity assessment to more complex mechanistic studies.
References
- 1. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new mechanism of action for the anticancer drug mitomycin C: mechanism-based inhibition of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones | MDPI [mdpi.com]
- 6. Structure-activity comparison of mitomycin C and mitomycin A analogues (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Theoretical Calculation of Redox Potential of Cyclopropamitosenes [ch.ic.ac.uk]
Safety Operating Guide
Proper Disposal of Isomitomycin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic agents like Isomitomycin A are paramount for ensuring laboratory safety and environmental protection. Adherence to strict disposal protocols minimizes the risk of exposure to hazardous materials and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes two pairs of chemotherapy-tested gloves, an impervious gown with long sleeves and cuffs, a face shield, and safety goggles.[1][2]
-
Designated Handling Area: All handling of this compound and its waste should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to prevent aerosol exposure.[3]
-
Emergency Preparedness: An emergency spill kit should be readily accessible. All personnel should be trained on spill management procedures.
Step-by-Step Disposal Procedures
The disposal of this compound waste must be managed as hazardous cytotoxic waste and must be segregated from other waste streams.[4][5]
-
Waste Segregation: At the point of generation, immediately segregate all materials that have come into contact with this compound. This includes, but is not limited to:
-
Containerization: Use designated, properly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[4][6]
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining (e.g., empty vials, IV bags, tubing, gloves, and gowns) should be placed in yellow chemotherapy waste containers.[7][8] These are typically incinerated.[7]
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug, including unused or partially used vials, are considered bulk hazardous waste and must be disposed of in black RCRA-rated containers.[8]
-
Sharps: All contaminated sharps, such as needles, syringes, and scalpels, must be placed in a designated, puncture-proof cytotoxic sharps container, often yellow with a purple or red lid.[4][6]
-
-
Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[4][9]
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until collection by a certified hazardous waste transporter.
-
Disposal: The final disposal of cytotoxic waste is typically done through high-temperature incineration or chemical neutralization by a licensed hazardous waste management facility.[4] Never dispose of this compound waste in the regular trash or down the drain.[9]
Data Presentation: Waste Segregation and Containerization
| Waste Type | Description | Container Type | Disposal Method |
| Trace Waste | Items with <3% residual this compound (e.g., empty vials, gloves, gowns, contaminated labware).[8] | Yellow, leak-proof bags or containers labeled "Chemotherapy Waste".[7] | Incineration.[7] |
| Bulk Waste | Unused or partially used this compound, grossly contaminated materials.[8] | Black, RCRA-rated, leak-proof containers labeled "Hazardous Waste".[8] | High-temperature Incineration.[8] |
| Sharps Waste | Contaminated needles, syringes, scalpels, and other sharp objects.[1] | Yellow or red, puncture-proof sharps container with a cytotoxic label.[4][7] | Incineration.[4] |
| Liquid Waste | Unused solutions or contaminated liquids. | Leak-proof, tightly sealed container labeled as chemical waste.[9] | Collection by EHS for chemical treatment or incineration.[9] |
Experimental Protocols: Spill Decontamination
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator if aerosols are present.
-
Containment: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Deactivation: For many cytotoxic drugs, a decontamination solution is applied. While specific data for this compound is not available, a common practice for similar compounds involves using a solution like 5% trisodium phosphate for a recommended contact time to inactivate the agent.[10]
-
Cleaning: Working from the outside in, carefully clean the spill area.[1]
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste in the appropriate containers.[2]
-
Reporting: Report the spill to your institution's EHS department.[1]
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 2. mitosol.com [mitosol.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. content.civicplus.com [content.civicplus.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. www1.udel.edu [www1.udel.edu]
Personal protective equipment for handling Isomitomycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Isomitomycin A. Given the limited specific data for this compound, the following procedures are based on the established protocols for the closely related and potent cytotoxic agent, Mitomycin C. Adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like Mitomycin C, is presumed to be a hazardous compound that is harmful if swallowed and suspected of causing cancer.[1][2][3] Therefore, stringent safety measures must be implemented. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
A comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this compound. This includes, but is not limited to, the following:
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | To prevent skin contact. The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended when there is a risk of splashing.[1][4] | To protect the eyes and face from splashes and aerosols. |
| Lab Coat/Gown | A disposable, solid-front impervious gown with tight-fitting cuffs.[5] | To provide a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder form or when there is a potential for aerosol generation.[6] | To prevent inhalation of hazardous particles. |
Operational Plan for Handling this compound
All procedures involving this compound must be performed in a designated area to minimize the risk of exposure and cross-contamination.
1. Designated Handling Area:
-
All work with this compound, especially the handling of its powder form and the preparation of solutions, must be conducted within a certified Class II biological safety cabinet or a chemical fume hood.[4]
-
The work surface should be covered with a disposable, plastic-backed absorbent liner to contain any spills.
-
Ensure that a spill kit and appropriate, clearly labeled waste containers are readily accessible before initiating any work.
2. Weighing and Reconstitution:
-
When weighing the powdered form, exercise extreme caution to avoid generating dust.
-
Reconstitute the compound by slowly adding the solvent to the vial to prevent splashing.
3. Administration and In-Vitro/In-Vivo Use:
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Avoid any direct contact with the substance.
4. Emergency Procedures:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate all non-essential personnel from the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it into a designated hazardous waste container.[5] Clean the spill area thoroughly. |
Disposal Plan for this compound Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines for chemotherapeutic agents.[7][8]
1. Waste Segregation:
-
Sharps: All contaminated needles, syringes, and other sharps should be placed in a designated, puncture-proof chemotherapy sharps container.[7]
-
Solid Waste: Contaminated items such as gloves, gowns, labware, and absorbent pads must be disposed of in a clearly labeled "Chemotherapeutic Waste" container.[5][8]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a sealed, leak-proof container labeled as hazardous chemical waste.[8] Do not dispose of liquid waste down the drain.[8]
2. Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use.
3. Final Disposal:
-
All this compound waste must be disposed of through an approved hazardous waste management program.[3][9]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
